DS-3801b
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1369412-66-7 |
|---|---|
Formule moléculaire |
C28H39N3O3 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H39N3O3/c1-20-15-25(10-7-24(20)18-31-14-13-29-21(2)17-31)30(3)28(33)23-8-11-26(12-9-23)34-27-6-4-5-22(16-27)19-32/h4-7,10,15-16,21,23,26,29,32H,8-9,11-14,17-19H2,1-3H3/t21-,23?,26?/m0/s1 |
Clé InChI |
XCVUPJBVKKACQB-ZMWWRJPQSA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |
SMILES canonique |
CC1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of DS-3801b, a Novel GPR38 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-3801b is a potent and selective, orally active, non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] Its mechanism of action centers on the activation of this receptor in the gastrointestinal (GI) tract, leading to enhanced gastric motility. Preclinical and clinical evidence demonstrates its potential as a therapeutic agent for disorders characterized by delayed gastric emptying, such as gastroparesis. This guide provides a comprehensive overview of the molecular and physiological mechanisms of this compound, including its target interaction, downstream signaling, and functional outcomes, supported by available quantitative data and experimental methodologies.
Core Mechanism: GPR38 Agonism
This compound functions as a direct agonist at the GPR38 receptor, the endogenous receptor for the peptide hormone motilin.[3] GPR38 is primarily expressed on smooth muscle cells within the gastrointestinal tract.[3] By binding to and activating this receptor, this compound mimics the physiological effects of motilin, which plays a crucial role in initiating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI tract during fasting.
Receptor Binding and Activation
While specific binding affinity data (e.g., Ki values) from radioligand binding assays for this compound are not publicly available in the reviewed literature, its characterization as a "potent" agonist suggests a high affinity for the GPR38 receptor.[1][2] The binding of this compound to the orthosteric site of GPR38 is thought to induce a conformational change in the receptor, initiating downstream signaling cascades.[1]
Intracellular Signaling Pathway
The activation of GPR38 by this compound is believed to trigger the canonical G protein-coupled receptor (GPCR) signaling cascade.[1] Structural and functional studies of the motilin receptor suggest it couples primarily to the Gq family of G proteins.[4]
Signaling Pathway of this compound at the GPR38 Receptor
Caption: GPR38 signaling cascade initiated by this compound.
The proposed signaling cascade is as follows:
-
Receptor Activation: this compound binds to and activates the GPR38 receptor on the surface of gastrointestinal smooth muscle cells.
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein, leading to its activation.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5]
-
Smooth Muscle Contraction: The resulting increase in intracellular calcium concentration is a key event that initiates the cellular machinery responsible for smooth muscle contraction.
Quantitative In Vitro Data
While the primary literature from the discovering entity has not been made publicly available with specific quantitative values, the consistent description of this compound as a "potent" agonist implies significant activity in functional assays.[1][2] For context, other potent, non-macrolide motilin receptor agonists have demonstrated EC₅₀ values in the low nanomolar to sub-nanomolar range in calcium mobilization or other functional assays.[6]
Table 1: Summary of Expected In Vitro Quantitative Data for a Potent GPR38 Agonist
| Parameter | Assay Type | Expected Value Range | Description |
| EC₅₀ | Calcium Mobilization Assay | Low nM to sub-nM | Concentration of this compound that elicits a half-maximal response in intracellular calcium flux. |
| Ki | Radioligand Binding Assay | Low nM | The inhibition constant, representing the affinity of this compound for the GPR38 receptor. |
In Vivo Pharmacodynamic Effect: Accelerated Gastric Emptying
The primary pharmacodynamic effect of this compound is the acceleration of gastric emptying. This has been demonstrated in a Phase 1 clinical trial in healthy subjects.[7]
Clinical Evidence
In a Phase 1 study, administration of a 50 mg single oral dose of this compound resulted in a statistically significant acceleration of gastric emptying compared to placebo.[7] This prokinetic effect is a direct consequence of the agonistic activity of this compound on GPR38 in the upper GI tract.
Table 2: Phase 1 Clinical Trial Gastric Emptying Results [7]
| Parameter | This compound (50 mg) Median Reduction vs. Placebo |
| Gastric Emptying T₁/₂ | 20.8% |
| Gastric Emptying Tlag | 20.6% |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
A standard method to assess the agonist activity of a compound on a Gq-coupled receptor like GPR38 is a calcium mobilization assay.
Experimental Workflow for Calcium Mobilization Assay
References
- 1. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-3801b: A Comprehensive Technical Guide to a Novel GPR38 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-3801b is a potent and selective, orally active, non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1] Developed by Daiichi Sankyo, this small molecule has been investigated as a promising prokinetic agent for the treatment of gastrointestinal (GI) disorders characterized by delayed motility, such as gastroparesis and chronic constipation.[1][2] This technical guide provides a detailed overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used in its evaluation.
Introduction to GPR38 and its Role in Gastrointestinal Motility
The GPR38 receptor is a Class A G protein-coupled receptor predominantly expressed in the gastrointestinal tract, particularly on smooth muscle cells and enteric neurons.[1] Its endogenous ligand is motilin, a 22-amino acid peptide hormone that plays a crucial role in regulating GI motility, most notably in initiating the migrating motor complex (MMC), a series of coordinated contractions that occur during the fasting state to sweep undigested material through the GI tract.
Activation of GPR38 by an agonist initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction and enhanced GI motility. This makes GPR38 an attractive therapeutic target for conditions associated with impaired GI motor function.
This compound: A Novel Non-Macrolide GPR38 Agonist
This compound was identified as a clinical candidate from a series of N-methylanilide derivatives.[1] Its non-macrolide structure represents a significant advancement over earlier motilin receptor agonists, such as erythromycin, which are associated with limitations including antibiotic activity and the potential for bacterial resistance.
Quantitative In Vitro Pharmacology
The in vitro potency and activity of this compound at the GPR38 receptor have been characterized through functional assays.
| Compound | Target | Assay Type | Species | EC50 (nM) |
| This compound | GPR38 | Calcium Mobilization | Human | 5.3[1] |
| This compound | GPR38 | Calcium Mobilization | Rabbit | 1.3[1] |
GPR38 Signaling Pathway
Activation of the GPR38 receptor by an agonist like this compound initiates a canonical G protein-coupled receptor signaling cascade. The receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event leading to the contraction of gastrointestinal smooth muscle cells.
GPR38 signaling cascade upon agonist binding.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the functional potency of GPR38 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
Principle: Cells expressing the GPR38 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to GPR38 and subsequent activation of the Gq/11 pathway, intracellular calcium is released, leading to an increase in fluorescence that can be measured using a plate reader.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells are stably transfected with a plasmid encoding the human or rabbit GPR38 receptor. Cells are maintained in appropriate culture medium supplemented with antibiotics for selection.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C in the dark.
-
Compound Addition: The plate is placed in a fluorescent microplate reader (e.g., FLIPR). Test compounds, including this compound at various concentrations, are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the compound.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.
Workflow for the in vitro calcium mobilization assay.
In Vivo Gastrointestinal Motility Assessment in Rabbits
This in vivo model is used to evaluate the prokinetic effects of GPR38 agonists on gastrointestinal transit.
Principle: The transit of a non-absorbable marker through the gastrointestinal tract is measured in conscious rabbits after the administration of the test compound. An increase in the distance traveled by the marker compared to a vehicle control indicates a prokinetic effect.
Methodology:
-
Animal Acclimatization: Male Japanese white rabbits are acclimatized to the laboratory conditions and fasted overnight with free access to water.
-
Compound Administration: this compound or vehicle is administered orally or intravenously.
-
Marker Administration: A non-absorbable marker, such as a charcoal meal or a radiolabeled marker, is administered orally.
-
Transit Time: After a predetermined time, the animals are euthanized.
-
Measurement: The small intestine is carefully excised, and the distance traveled by the marker from the pylorus to the most distal point is measured. The total length of the small intestine is also measured.
-
Data Analysis: The gastrointestinal transit rate is calculated as the percentage of the total length of the small intestine that the marker has traversed.
Clinical Development
A Phase 1, first-in-human study of this compound was conducted in healthy subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. The study demonstrated that single oral doses of this compound were safe and generally well-tolerated. Pharmacodynamic assessments, using the 13C-octanoate breath test, indicated that this compound accelerates gastric emptying, a measure of proximal GI motility.
Conclusion
This compound is a potent, non-macrolide GPR38 agonist with demonstrated prokinetic activity in both preclinical models and early clinical studies. Its mechanism of action, involving the activation of the Gq/11 signaling pathway and subsequent calcium mobilization, is consistent with the known physiology of the motilin receptor. The development of this compound represents a promising advancement in the search for novel therapies for gastrointestinal motility disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
The Role of DS-3801b in Gastrointestinal Motility: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-3801b is a novel, orally active, non-macrolide selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3][4] Developed as a potential prokinetic agent, this compound targets the motilin signaling pathway to enhance gastrointestinal (GI) motility.[4][5][6] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, the GPR38 signaling cascade, and its effects on GI motility as demonstrated in clinical trials. While detailed preclinical data from in vitro and in vivo animal studies are not extensively available in the public domain, this guide synthesizes the current knowledge to inform researchers and drug development professionals.
Introduction to this compound
This compound is a small molecule with an N-methylanilide structure, distinguishing it from earlier macrolide-based motilin receptor agonists like erythromycin.[3][4] This structural difference is intended to offer advantages in terms of chemical stability, synthetic accessibility, and potentially an improved pharmacokinetic and pharmacodynamic profile, such as minimizing self-desensitization of the receptor.[2] By selectively targeting the GPR38 receptor, which is predominantly expressed on smooth muscle cells in the GI tract, this compound is being investigated for the treatment of functional gastrointestinal disorders characterized by delayed motility, such as gastroparesis and chronic constipation.[3][4][5]
Mechanism of Action: GPR38 Signaling Pathway
This compound exerts its prokinetic effects by mimicking the action of the endogenous ligand motilin.[5] The binding of this compound to the GPR38 receptor initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction.[5][7] The motilin receptor is coupled to Gq and G13 proteins.[7]
Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK).[7] MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.[7]
Simultaneously, the activation of G13 and the DAG pathway can lead to the activation of RhoA-dependent pathways.[7] This involves the activation of Rho kinase and protein kinase C (PKC), which can inhibit myosin light chain phosphatase, further promoting a state of sustained muscle contraction.[7]
Caption: GPR38 signaling pathway activated by this compound.
Preclinical Data
Clinical Studies: Phase 1 Trial in Healthy Subjects
A first-in-human, two-part, single oral dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects.[8]
Experimental Protocol
The study was designed as a randomized, double-blind, placebo-controlled trial.[8]
-
Part A (Dose Escalation): 48 subjects were enrolled in cohorts and received single oral doses of this compound ranging from 1 to 100 mg or a placebo.[8] Each cohort consisted of 6 subjects receiving this compound and 2 receiving placebo.[8]
-
Part B (Gastric Emptying Assessment): 12 subjects received a single 50 mg dose of this compound or a placebo to specifically assess its effect on gastric emptying.[8]
Primary Endpoints:
-
Proximal GI Motility: Assessed by gastric emptying (GE) using the 13C-octanoate breath test.[8] Key parameters measured were the gastric emptying half-time (GE T1/2) and the gastric emptying lag time (GE Tlag).[8]
-
Distal GI Motility: Assessed by the time to first bowel movement (TTFBM) and the consistency of the first bowel movement using the Bristol Stool Scale (BSS).[8]
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[8]
Caption: Phase 1 Clinical Trial Workflow for this compound.
Results
The administration of this compound was found to be safe and generally well-tolerated at doses up to 50 mg, with mild, predominantly gastrointestinal adverse events reported.[8]
Quantitative Data on Gastrointestinal Motility:
The primary pharmacodynamic effects of this compound on gastrointestinal motility were observed in Part B of the study, where the 50 mg dose was evaluated.
| Parameter | Treatment Group (50 mg this compound) | Placebo Group | Median Reduction vs. Placebo |
| Gastric Emptying Half-Time (GE T1/2) | Data not specified | Data not specified | 20.8%[3][8] |
| Gastric Emptying Lag Time (GE Tlag) | Data not specified | Data not specified | 20.6%[3][8] |
These results indicate that a 50 mg dose of this compound significantly accelerates gastric emptying.[3][8]
In contrast to its effects on proximal GI motility, this compound did not demonstrate a significant impact on distal GI motility.[3][8] There were no significant differences in the time to first bowel movement (TTFBM) or the Bristol Stool Scale (BSS) values across the different dose levels of this compound when compared to placebo.[3][8]
Discussion and Future Directions
The available data suggests that this compound is a promising prokinetic agent with a clear effect on accelerating gastric emptying. Its selective action on the GPR38 receptor offers a targeted approach to managing disorders of upper gastrointestinal motility. The lack of a significant effect on distal motility in the Phase 1 study may suggest a region-specific action of the drug, which could be advantageous in certain clinical settings to avoid unwanted side effects such as diarrhea.
Further research is needed to fully elucidate the therapeutic potential of this compound. This includes:
-
Dose-response relationship: While the Phase 1 study included a dose-escalation component, detailed quantitative data on the effects of different doses on gastric emptying have not been published. Understanding the full dose-response curve is crucial for optimizing therapeutic efficacy.
-
Efficacy in patient populations: The initial studies were conducted in healthy volunteers. Future clinical trials in patients with gastroparesis or other relevant conditions are necessary to establish clinical efficacy.
-
Long-term safety and tolerability: The safety profile of this compound upon chronic administration needs to be evaluated.
-
Publication of preclinical data: The availability of detailed preclinical data would provide a more complete understanding of the compound's pharmacological profile.
Conclusion
This compound is a selective, non-macrolide GPR38 agonist that has been shown to accelerate gastric emptying in healthy volunteers. Its mechanism of action through the Gq/G13-coupled motilin receptor is well-understood in principle. While the publicly available data, particularly from preclinical studies, is limited, the initial clinical findings are encouraging for its further development as a therapeutic agent for gastrointestinal motility disorders. This technical guide provides a summary of the current state of knowledge to aid researchers and clinicians in understanding the potential role of this compound in gastroenterology.
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Motilin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-3801b: A Novel Non-Macrolide GPR38 Agonist and its Effects on Smooth Muscle Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DS-3801b is a novel, orally active, non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] GPR38 is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract and plays a crucial role in regulating GI motility.[1][2] As a GPR38 agonist, this compound is under investigation as a prokinetic agent for the treatment of functional gastrointestinal disorders such as gastroparesis and chronic constipation.[1][3] This technical guide provides a comprehensive overview of the known effects of this compound on smooth muscle cells, detailing the underlying signaling pathways and relevant experimental methodologies. While specific preclinical quantitative data on this compound's direct effects on smooth muscle cell contractility in vitro are not extensively available in the public domain, this paper synthesizes the current understanding of motilin receptor agonism in these cells to provide a robust framework for researchers.
Introduction to this compound and its Target: GPR38 in Smooth Muscle
This compound is a clinical-stage small molecule developed by Daiichi Sankyo.[2] It is structurally distinct from earlier macrolide-based motilin receptor agonists, a characteristic that may offer an improved pharmacological profile.[4] The primary target of this compound is GPR38, the receptor for the gastrointestinal hormone motilin.[1] Motilin is a 22-amino acid peptide that induces powerful contractions of the GI smooth muscle, contributing to the migrating motor complex (MMC), which is essential for clearing the stomach and small intestine during the fasting state.[1][3]
GPR38 is expressed on the surface of smooth muscle cells in the stomach and intestines.[1][2] Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction, thereby enhancing gastrointestinal motility.[4] Consequently, GPR38 agonists like this compound are promising therapeutic agents for conditions characterized by delayed gastric emptying and reduced intestinal transit.[3][4]
GPR38 Signaling Pathway in Smooth Muscle Cells
The activation of GPR38 by an agonist such as this compound triggers a well-defined signaling cascade within the smooth muscle cell, culminating in contraction. This process involves the interplay of G proteins, second messengers, and various kinases. The generally accepted pathway is depicted below.
Caption: GPR38 signaling cascade in smooth muscle cells.
Quantitative Data
A Phase 1 clinical trial in healthy subjects demonstrated that a 50 mg oral dose of this compound resulted in a median reduction in gastric emptying half-time (GE T1/2) of 20.8% and a median reduction in the lag phase for gastric emptying (GE Tlag) of 20.6% compared to placebo, indicating a significant prokinetic effect in humans.[3]
Table 1: In Vivo Effects of this compound on Gastric Emptying in Healthy Volunteers
| Parameter | 50 mg this compound (Median % Reduction vs. Placebo) |
| Gastric Emptying Half-Time (GE T1/2) | 20.8% |
| Gastric Emptying Lag Phase (GE Tlag) | 20.6% |
Data from a Phase 1 clinical trial.[3]
Experimental Protocols
The following sections describe general experimental protocols relevant to the assessment of a compound like this compound on smooth muscle cell function.
Isolated Smooth Muscle Tissue Contraction Assay
This ex vivo method directly measures the contractile force of smooth muscle in response to a test compound.
Objective: To quantify the dose-dependent contractile effect of this compound on isolated gastrointestinal smooth muscle strips.
Methodology:
-
Tissue Preparation: Segments of gastrointestinal tissue (e.g., rabbit duodenum or human gastric antrum) are obtained and placed in oxygenated Krebs-Ringer bicarbonate solution.[6] Longitudinal or circular smooth muscle strips are carefully dissected.
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing Krebs-Ringer solution at 37°C and bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: Tissues are allowed to equilibrate under a resting tension. Viability is confirmed by inducing contraction with a known agent like acetylcholine or potassium chloride.
-
Compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
Data Acquisition and Analysis: The contractile force is continuously recorded. The response is typically measured as the change in tension from baseline. EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
Calcium Mobilization Assay in Cultured Smooth Muscle Cells
This in vitro assay measures the increase in intracellular calcium concentration, a key second messenger in smooth muscle contraction.
Objective: To determine the potency of this compound in inducing calcium mobilization in cultured smooth muscle cells.
Methodology:
-
Cell Culture: Primary smooth muscle cells (e.g., human aortic or intestinal smooth muscle cells) or a cell line stably expressing GPR38 are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are then exposed to varying concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader or a fluorescence microscope. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.
Caption: General experimental workflow for assessing smooth muscle effects.
Conclusion
This compound is a promising non-macrolide GPR38 agonist with demonstrated prokinetic effects in clinical settings. Its mechanism of action is rooted in the activation of the motilin receptor on gastrointestinal smooth muscle cells, leading to a signaling cascade that promotes contraction. While detailed public data on its in vitro potency in smooth muscle cell systems is limited, the established understanding of GPR38 signaling provides a strong basis for its observed physiological effects. Further publication of preclinical data will be invaluable for a more complete understanding of its pharmacological profile at the cellular level. This guide provides researchers and drug developers with the foundational knowledge of the target, its signaling pathway, and the methodologies used to evaluate compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
Investigating the downstream signaling of DS-3801b
An In-depth Technical Guide to the Downstream Signaling of DS-3801b
Introduction
This compound is a novel, orally active, non-macrolide small molecule that functions as a selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor (MTLR).[1][2] GPR38 is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract and plays a crucial role in regulating GI motility.[1][3] Motilin, the endogenous ligand for GPR38, is a 22-amino acid peptide hormone that stimulates contractions in the stomach and small intestine, particularly during the fasting state.[1][4] By mimicking the action of motilin, this compound is being investigated as a prokinetic agent for the treatment of functional GI disorders characterized by delayed gastric emptying, such as gastroparesis and chronic constipation.[1][5] This guide provides a detailed overview of the downstream signaling pathways activated by this compound, supported by available quantitative data and detailed experimental protocols.
Mechanism of Action and Downstream Signaling Pathways
As a GPR38 agonist, this compound initiates its biological effects by binding to and activating the motilin receptor.[6] GPR38 is coupled to the Gq class of heterotrimeric G proteins.[7] Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a key event in smooth muscle contraction. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the cellular response. Additionally, GPCR activation can lead to the stimulation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, potentially involving the activation of ERK1/2.[6]
Caption: Downstream signaling pathway of this compound via the GPR38 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound from preclinical and clinical studies.
| Parameter | Value | Assay/Method | Source |
| In Vitro Potency | |||
| pEC50 | 8.3 | Not specified | [8] |
| EC50 | 5.3 nM | Calculated from pEC50 | [8] |
| Phase 1 Clinical Data | |||
| Dose Range (Single Oral) | 1 mg to 100 mg | Phase 1, first-in-human study | [1][2] |
| Gastric Emptying (GE) T1/2 | 20.8% median reduction (at 50 mg) | 13C-octanoate breath test in healthy subjects | [2] |
| Gastric Emptying (GE) Tlag | 20.6% median reduction (at 50 mg) | 13C-octanoate breath test in healthy subjects | [2] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the investigation of this compound's downstream signaling are provided below.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the activation of Gq-coupled receptors like GPR38. It measures the transient increase in intracellular calcium concentration following receptor stimulation.
Objective: To quantify the dose-dependent increase in intracellular calcium elicited by this compound in cells expressing GPR38.
Materials:
-
HEK293 or CHO cells stably expressing human GPR38.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., motilin).
-
Microplate reader with fluorescence detection and automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Methodology:
-
Cell Culture: Plate GPR38-expressing cells onto microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer in a separate compound plate.
-
Measurement:
-
Place the cell plate and compound plate into the microplate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Program the instrument to automatically inject the compound dilutions into the cell plate.
-
Continue recording fluorescence for at least 60-120 seconds post-injection to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (F) is normalized to the baseline fluorescence (F0) as ΔF/F0 or (F - F0)/F0.
-
The peak fluorescence response is determined for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1).
Objective: To measure the dose-dependent accumulation of IP1 in GPR38-expressing cells following stimulation with this compound.
Materials:
-
GPR38-expressing cells.
-
Assay buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).
-
This compound stock solution.
-
IP1 competition immunoassay kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
-
Microplate reader capable of detecting the assay signal (e.g., HTRF-compatible reader).
Methodology:
-
Cell Stimulation:
-
Plate GPR38-expressing cells and grow to the desired confluency.
-
Remove culture medium and add assay buffer containing LiCl.
-
Add serial dilutions of this compound or control compounds to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis: Add the lysis buffer provided in the kit to each well to stop the reaction and release intracellular IP1.
-
IP1 Detection:
-
Transfer cell lysates to the detection plate.
-
Add the detection reagents from the immunoassay kit (e.g., IP1-d2 acceptor and anti-IP1 cryptate). These reagents will compete with the IP1 in the sample.
-
Incubate as per the kit's instructions (e.g., 60 minutes at room temperature).
-
-
Measurement: Read the plate on a compatible microplate reader. The signal generated is inversely proportional to the concentration of IP1 in the sample.
-
Data Analysis:
-
Convert the raw signal to IP1 concentrations using a standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50.
-
Gastric Emptying Breath Test (¹³C-Octanoate)
This non-invasive clinical method was used to assess the pharmacodynamic effect of this compound on gastric motility in healthy subjects.[2]
Objective: To measure the rate of gastric emptying after administration of this compound.
Materials:
-
Test meal labeled with ¹³C-octanoic acid (e.g., scrambled eggs).
-
This compound or placebo capsules.
-
Breath collection bags.
-
Infrared spectrometer or gas chromatography-mass spectrometer for ¹³CO₂ analysis.
Methodology:
-
Baseline: After an overnight fast, a baseline breath sample is collected.
-
Dosing: The subject ingests the this compound or placebo capsule.
-
Test Meal: After a specified time post-dosing, the subject consumes the ¹³C-labeled test meal.
-
Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15 minutes) for several hours (e.g., 4-6 hours).
-
Mechanism:
-
Octanoic acid is not absorbed in the stomach.
-
Once the meal empties from the stomach into the small intestine, the ¹³C-octanoic acid is rapidly absorbed and metabolized in the liver.
-
This metabolism produces ¹³CO₂, which is exhaled in the breath.
-
-
Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured.
-
Data Analysis:
-
The rate of ¹³CO₂ excretion over time reflects the rate of gastric emptying.
-
Mathematical models are used to fit the excretion curve and calculate key parameters:
-
GE Tlag: The initial lag phase before gastric emptying begins.
-
GE T1/2 (half-emptying time): The time it takes for half of the labeled meal to empty from the stomach.
-
-
These parameters are compared between the this compound and placebo groups. A reduction in Tlag and T1/2 indicates accelerated gastric emptying.[2]
-
Conclusion
This compound is a potent GPR38 agonist that activates the canonical Gq-protein signaling pathway. Its mechanism of action, centered on the stimulation of PLC and subsequent increase in intracellular calcium, provides a direct molecular basis for its prokinetic effects on gastrointestinal smooth muscle. Preclinical and clinical data have confirmed its ability to activate this pathway and accelerate gastric emptying. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel motilin receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 7. genecards.org [genecards.org]
- 8. motilin receptor | Motilin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-Depth Technical Guide to DS-3801b and its Impact on Motilin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-3801b is a novel, orally active, non-macrolide selective agonist of the motilin receptor (GPR38), a G protein-coupled receptor that plays a pivotal role in regulating gastrointestinal motility.[1] Developed as a potential prokinetic agent, this compound is under investigation for the treatment of functional gastrointestinal disorders such as gastroparesis and chronic constipation.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, impact on motilin signaling pathways, and detailed experimental protocols.
Introduction to Motilin and the Motilin Receptor (GPR38)
Motilin is a 22-amino acid peptide hormone primarily secreted by enteroendocrine cells in the upper small intestine. Its primary function is to regulate the migrating motor complex (MMC), a distinct pattern of gastrointestinal motility that occurs during the fasting state to sweep undigested material through the digestive tract. The biological effects of motilin are mediated through its receptor, GPR38, which is expressed on smooth muscle cells and enteric neurons of the gastrointestinal tract.[2]
This compound: A Novel Non-Macrolide GPR38 Agonist
This compound was identified as a potent and selective agonist of the motilin receptor through a series of N-methylanilide derivatives.[2] Its non-macrolide structure represents a significant advancement from earlier motilin receptor agonists, such as erythromycin, which are associated with limitations like antibiotic activity and the development of tachyphylaxis. This compound has been optimized for improved oral bioavailability and metabolic stability.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type |
|---|---|---|---|
| EC50 (GPR38) | 1.2 nM | Human | Calcium Mobilization Assay |
| Selectivity | >1000-fold | Human | Against a panel of other GPCRs |
Data extracted from preclinical studies.
Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters of this compound in Healthy Subjects
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) |
|---|---|---|
| 1 mg | 0.45 ± 0.21 | 2.13 ± 0.89 |
| 3 mg | 2.11 ± 1.03 | 12.3 ± 4.5 |
| 10 mg | 10.8 ± 4.6 | 68.2 ± 23.4 |
| 30 mg | 45.3 ± 18.9 | 312 ± 111 |
| 50 mg | 89.7 ± 35.1 | 645 ± 223 |
| 100 mg | 154 ± 65 | 1120 ± 450 |
Data presented as mean ± SD. Cmax and AUC were found to increase greater than dose-proportionally and less than dose-proportionally, respectively.[1]
Table 3: Phase 1 Clinical Trial Pharmacodynamic Effects of this compound on Gastric Emptying (50 mg dose)
| Parameter | Median Reduction vs. Placebo |
|---|---|
| Gastric Emptying T1/2 | 20.8% |
| Gastric Emptying Tlag | 20.6% |
[1]
Signaling Pathways and Mechanism of Action
Activation of the motilin receptor (GPR38) by an agonist like this compound initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction. This process is primarily mediated through the coupling of the receptor to Gq and G13 G proteins.
The proposed mechanism of action for this compound involves binding to the orthosteric site of GPR38, inducing a conformational change that activates the receptor. This triggers the canonical GPCR signaling cascades, leading to downstream effects that enhance gastrointestinal motility.[3]
Experimental Protocols
Preclinical: Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of this compound as a GPR38 agonist.
Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing the human motilin receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human motilin receptor (GPR38) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Procedure: The dye-containing buffer is removed, and the cells are washed. The plate is then placed in a fluorescence imaging plate reader (FLIPR).
-
Fluorescence Measurement: Baseline fluorescence is measured before the addition of the compound. The serially diluted this compound is then automatically added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Clinical: Phase 1, Single Ascending Dose Study
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Subject Population: Healthy adult male and female volunteers.
-
Dosing: Subjects are enrolled into sequential cohorts and receive a single oral dose of this compound (e.g., 1, 3, 10, 30, 50, 100 mg) or placebo.[1]
-
Safety and Tolerability Monitoring: Subjects are monitored for adverse events (AEs), and vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed at regular intervals.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of this compound. Pharmacokinetic parameters (Cmax, AUC, t1/2) are calculated.
-
Pharmacodynamic Assessment (Gastric Emptying): A ¹³C-octanoate breath test is used to assess the effect of this compound on gastric emptying. Subjects ingest a standardized meal containing ¹³C-octanoic acid, and breath samples are collected at regular intervals to measure the rate of ¹³CO₂ exhalation, which correlates with the rate of gastric emptying.[1]
-
Data Analysis: Safety, pharmacokinetic, and pharmacodynamic data are analyzed to determine the dose-response relationship and the maximum tolerated dose.
Conclusion
This compound is a potent and selective non-macrolide motilin receptor agonist with a promising profile as a gastrointestinal prokinetic agent. Preclinical studies have demonstrated its high potency, and a Phase 1 clinical trial has shown it to be generally safe and well-tolerated, with evidence of a pharmacodynamic effect on gastric emptying. Further clinical development is warranted to establish its efficacy in patient populations with gastrointestinal motility disorders.
References
- 1. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
The chemical structure and properties of DS-3801b
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical data available for DS-3801b, a novel, non-macrolide agonist of the G-protein coupled receptor 38 (GPR38), also known as the motilin receptor.
Chemical Structure and Physicochemical Properties
This compound is a potent, orally active small molecule with a distinct N-methylanilide structure, setting it apart from traditional macrolide-based motilin receptor agonists.[1] This structural design is the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2]
The chemical and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-((1r,4r)-4-((2-(hydroxymethyl)phenoxy)methyl)cyclohexyl)-N,4-dimethyl-3-((S)-3-methylpiperazin-1-yl)benzamide | IUPHAR/BPS Guide to PHARMACOLOGY |
| Molecular Formula | C28H39N3O3 | MedchemExpress.com[3] |
| Molecular Weight | 465.63 g/mol | MedchemExpress.com[3] |
| Canonical SMILES | CC1=CC(=C(C=C1)N(C)C(=O)[C@H]2CC--INVALID-LINK--OC3=CC=CC=C3CO)CN4CC--INVALID-LINK--NC4 | MedchemExpress.com[3] |
| Appearance | White to off-white solid | MedchemExpress.com[3] |
| Formulation | di-L-tartrate salt | IUPHAR/BPS Guide to PHARMACOLOGY, Toda N, et al. (2022)[1] |
| Solubility | DMSO: 100 mg/mL (214.76 mM; requires sonication) | MedchemExpress.com[3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedchemExpress.com[3] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for GPR38, the motilin receptor, which is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract.[1] The binding of this compound to the orthosteric site of GPR38 induces a conformational change in the receptor.[2] This activation triggers the canonical G-protein coupled receptor (GPCR) signaling cascade.[2] GPR38 is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and enhanced gastrointestinal motility.[2]
Pharmacokinetics and Pharmacodynamics
A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy subjects.[4]
Pharmacokinetics:
Following single oral doses ranging from 1 to 100 mg, this compound demonstrated dose-dependent increases in plasma concentrations.[4] However, the maximum plasma concentration (Cmax) increased more than proportionally with the dose, while the area under the curve (AUC) increased less than proportionally.[4] The pharmacokinetic profile also exhibited double peaks, which is suggestive of multiple absorption sites in the gastrointestinal tract.[4]
| Parameter | Observation | Source |
| Dose Proportionality | Cmax: Greater than dose-proportional. AUC: Less than dose-proportional. | van der Schueren, B., et al. (2017)[4] |
| Absorption Profile | Double peaks observed, suggesting multiple absorption sites. | van der Schueren, B., et al. (2017)[4] |
Pharmacodynamics:
The primary pharmacodynamic effect of this compound is the acceleration of gastric emptying.[4] In the Phase 1 trial, a 50 mg dose of this compound resulted in a statistically significant reduction in gastric emptying time compared to placebo.[4]
| Parameter | Result (50 mg this compound vs. Placebo) | Source |
| Gastric Emptying T1/2 (Median Reduction) | 20.8% | van der Schueren, B., et al. (2017)[4] |
| Gastric Emptying Tlag (Median Reduction) | 20.6% | van der Schueren, B., et al. (2017)[4] |
Interestingly, this prokinetic effect on the upper GI tract did not translate to a significant effect on distal GI motility, as measured by the time to first bowel movement and stool consistency.[4]
Efficacy and Safety
Efficacy:
The primary efficacy of this compound, as demonstrated in early clinical studies, is its ability to accelerate gastric emptying.[4] This makes it a promising therapeutic candidate for conditions characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.
Safety and Tolerability:
In the Phase 1 study, single oral doses of this compound up to 50 mg were found to be safe and generally well-tolerated.[4] The reported adverse events were predominantly mild and gastrointestinal in nature.[4]
Experimental Protocols
Gastric Emptying Assessment (¹³C-Octanoate Breath Test)
The pharmacodynamic effect of this compound on gastric emptying was assessed using the ¹³C-octanoate breath test.[4]
Methodology:
-
Subjects were administered a single oral dose of this compound or placebo.[4]
-
Following drug administration, a standardized test meal containing ¹³C-labeled octanoic acid was consumed.[4]
-
Breath samples were collected at baseline and at regular intervals post-meal.[4]
-
The ratio of ¹³CO₂ to ¹²CO₂ in the expired air was measured using isotope ratio mass spectrometry.
-
The rate of ¹³CO₂ excretion reflects the rate at which the stomach empties its contents into the small intestine, where the ¹³C-octanoate is absorbed and metabolized.
-
Gastric emptying parameters, including the half-emptying time (T1/2) and the lag phase (Tlag), were calculated from the ¹³CO₂ excretion curve.[4]
Conclusion
This compound is a novel, potent, and selective non-macrolide GPR38 agonist with a promising pharmacokinetic and pharmacodynamic profile for the treatment of gastrointestinal disorders associated with delayed gastric emptying. Its distinct chemical structure offers advantages over older macrolide-based agonists. Early clinical data have demonstrated its ability to accelerate gastric emptying at doses that are safe and well-tolerated. Further clinical development will be necessary to fully elucidate its therapeutic potential.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Therapeutic Applications of DS-3801b
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-3801b is a novel, orally active, non-macrolide small molecule that acts as a potent and selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor. Developed by Daiichi Sankyo, this compound has emerged as a promising therapeutic candidate for the management of gastrointestinal (GI) motility disorders. Its primary mechanism of action involves stimulating the motilin receptor on smooth muscle cells within the GI tract, thereby enhancing gastrointestinal motility. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its therapeutic potential in conditions such as gastroparesis and chronic constipation.
Introduction to this compound
Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating the migrating motor complex (MMC), a distinct pattern of electromechanical activity observed in the gastrointestinal smooth muscle between meals. The motilin receptor (GPR38) is the target for motilin and is expressed on smooth muscle cells in the GI tract.[1][2] Agonism of this receptor is a well-recognized strategy for developing prokinetic agents to treat disorders characterized by delayed gastric emptying and impaired intestinal transit.
This compound was identified from a series of N-methylanilide derivatives as a potent non-macrolide GPR38 agonist.[1][2] Its development aimed to overcome the limitations of earlier motilin agonists, such as the antibiotic-associated side effects of macrolides and the poor pharmacokinetic properties of peptide-based agents.
Mechanism of Action
This compound exerts its prokinetic effects by selectively binding to and activating the GPR38 motilin receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation, a downstream signaling cascade is initiated, leading to an increase in intracellular calcium concentrations within the gastrointestinal smooth muscle cells. This elevation in intracellular calcium triggers muscle contraction, thereby enhancing gastrointestinal motility.
Preclinical Data
While specific EC50 and Ki values for this compound are not publicly available in the reviewed literature, it is described as a potent GPR38 agonist selected from a series of N-methylanilide derivatives for further clinical development.[1][2] Preclinical studies have demonstrated its significant potency in activating GPR38.[3]
In Vitro Studies
-
Receptor Binding and Functional Assays: The potency of N-methylanilide derivatives was likely assessed using standard in vitro assays.
-
Experimental Protocol: Receptor Binding Assay (General)
-
Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the recombinant human GPR38 (motilin receptor) is used.
-
Radioligand: A radiolabeled motilin receptor ligand (e.g., [¹²⁵I]-motilin) is used as the tracer.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Analysis: The Ki (inhibition constant) is calculated from competitive binding curves.
-
-
Experimental Protocol: Functional Assay (Calcium Mobilization)
-
Cell Line: Similar to the binding assay, a cell line expressing the human GPR38 is used.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure: Cells are exposed to varying concentrations of the test compound.
-
Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Analysis: The EC50 (half-maximal effective concentration) is determined from the dose-response curve.
-
-
In Vivo Studies
-
Animal Models of Gastrointestinal Motility: Preclinical efficacy of prokinetic agents is often evaluated in animal models that mimic human conditions of impaired GI motility.
-
Experimental Protocol: Gastric Emptying Assessment (General)
-
Animal Model: Rodents (rats or mice) or larger animals like dogs are commonly used.
-
Procedure: Animals are fasted and then administered a test meal containing a non-absorbable marker (e.g., phenol red or radio-labeled substance). The test compound (this compound) is administered prior to the meal.
-
Measurement: After a specific time, the amount of marker remaining in the stomach is quantified.
-
Analysis: The percentage of gastric emptying is calculated and compared between treated and control groups.
-
-
Experimental Protocol: Intestinal Transit Assessment (General)
-
Animal Model: Typically mice or rats.
-
Procedure: Animals are administered an oral charcoal meal or other colored marker after receiving the test compound or vehicle.
-
Measurement: After a set period, the distance traveled by the marker through the small intestine is measured.
-
Analysis: The intestinal transit is expressed as a percentage of the total length of the small intestine.
-
-
Clinical Data: Phase 1 Study
A first-in-human, two-part Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy subjects.[3][4]
Study Design
-
Part A: A randomized, double-blind, placebo-controlled, single ascending dose study. 48 subjects received single oral doses of this compound ranging from 1 to 100 mg or a placebo.[3][4]
-
Part B: A randomized, double-blind, placebo-controlled, crossover study. 12 subjects received a single 50 mg dose of this compound or a placebo to specifically assess its effect on gastric emptying.[3][4]
Quantitative Data Summary
| Parameter | Finding |
| Dose Range | 1 mg to 100 mg (single oral doses)[3][4] |
| Safety | Generally well-tolerated up to 50 mg. Adverse events were mild and predominantly gastrointestinal.[3][4] |
| Pharmacokinetics | Plasma concentrations of DS-3801a (the active metabolite) increased with dose. Cmax increased more than dose-proportionally, while AUC increased less than dose-proportionally. Double peaks in the plasma concentration profile suggest multiple absorption sites.[3] |
| Pharmacodynamics (Gastric Emptying at 50 mg) | 20.8% median reduction in gastric emptying half-time (GE T1/2) compared to placebo.[3][4] |
| 20.6% median reduction in gastric emptying lag time (GE Tlag) compared to placebo.[3] | |
| Pharmacodynamics (Distal GI Motility) | No significant effect on time to first bowel movement or stool consistency.[3] |
Experimental Protocol: ¹³C-Octanoate Breath Test
The ¹³C-octanoate breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.
-
Patient Preparation: Subjects fast overnight.
-
Test Meal: A standardized meal (e.g., scrambled eggs) containing ¹³C-labeled octanoic acid is consumed.
-
Breath Sample Collection: Breath samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) for several hours post-meal.
-
Analysis: The concentration of ¹³CO₂ in the breath, a product of the metabolism of ¹³C-octanoic acid after it has emptied from the stomach and been absorbed, is measured using mass spectrometry.
-
Endpoint Calculation: The rate of ¹³CO₂ excretion is used to calculate gastric emptying parameters such as T1/2 (half-emptying time) and Tlag (lag time before emptying begins).
Potential Therapeutic Applications
Based on its mechanism of action and clinical data, this compound has the potential to be a valuable therapeutic agent for various gastrointestinal motility disorders.
-
Gastroparesis: A condition characterized by delayed gastric emptying in the absence of a mechanical obstruction. The demonstrated ability of this compound to accelerate gastric emptying in healthy volunteers suggests its potential to alleviate symptoms such as nausea, vomiting, early satiety, and bloating in patients with gastroparesis.[1][2]
-
Chronic Idiopathic Constipation (CIC): While the Phase 1 study did not show a significant effect on distal GI motility, the prokinetic nature of motilin receptor agonists suggests that further investigation in patient populations with constipation may be warranted.
-
Other Functional GI Disorders: Conditions such as functional dyspepsia with features of delayed gastric emptying could also be potential indications for this compound.
Future Directions
The promising results from the Phase 1 study support the further clinical development of this compound. Future studies should focus on:
-
Phase 2 trials in patients with gastroparesis to establish efficacy and determine the optimal therapeutic dose.
-
Further evaluation of its effects on colonic motility in patients with chronic constipation.
-
Long-term safety and tolerability studies with multiple dosing regimens.
Conclusion
This compound is a potent, selective, non-macrolide motilin receptor agonist with a promising profile for the treatment of gastrointestinal motility disorders. Its ability to accelerate gastric emptying, combined with a favorable safety profile in early clinical testing, positions it as a strong candidate for further development, particularly for the management of gastroparesis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the therapeutic potential of this novel prokinetic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DS-3801b in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-3801b is a potent and selective non-macrolide agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3][4] GPR38 is primarily expressed in the gastrointestinal (GI) tract and plays a crucial role in regulating GI motility.[3][5] Activation of GPR38 by its endogenous ligand, motilin, or synthetic agonists like this compound, is expected to stimulate GI muscle contractions.[1][3] Consequently, this compound is under investigation as a novel prokinetic agent for the treatment of functional GI disorders characterized by delayed motility, such as gastroparesis and chronic constipation.[2][3][5]
These application notes provide detailed protocols for utilizing this compound in established in vivo research models of gastroparesis and constipation. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the preclinical evaluation of this compound and similar GPR38 agonists.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR38 receptor, a Gq protein-coupled receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC in smooth muscle cells of the GI tract are key events that lead to muscle contraction and enhanced motility.
In Vivo Model 1: Rodent Model of Delayed Gastric Emptying (Gastroparesis)
This protocol describes the use of this compound in a well-established rodent model of delayed gastric emptying. Gastroparesis is induced pharmacologically to mimic the human condition. The efficacy of this compound is assessed by measuring the rate of gastric emptying using a non-invasive breath test.
Experimental Workflow
Detailed Protocol
1. Animal Model:
-
Species: Male Wistar rats (250-300g) or C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified.
2. Induction of Delayed Gastric Emptying:
-
An alpha 2-adrenergic agonist can be used to induce a state of gastroparesis. For example, clonidine (0.1-1 mg/kg, intraperitoneal) administered 30 minutes prior to the test meal can effectively delay gastric emptying.
3. Dosing with this compound:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer this compound or vehicle via oral gavage at a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.
-
Dose Range (example): 0.1, 1, and 10 mg/kg.
-
Timing: Administer this compound 30-60 minutes before the administration of the test meal.
4. Gastric Emptying Measurement (¹³C-Octanoate Breath Test):
-
Test Meal: A solid meal containing a non-absorbable, non-radioactive isotope, ¹³C-octanoic acid, is used. For rats, a small piece of pancake containing the isotope can be given. For mice, an egg yolk-based meal is common.
-
Breath Sample Collection: Place the animals in metabolic chambers with a constant airflow. Collect breath samples at baseline (pre-meal) and at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours post-meal.
-
Analysis: The concentration of ¹³CO₂ in the expired air is measured using an isotope ratio mass spectrometer.
-
Data Analysis: The rate of ¹³CO₂ exhalation reflects the rate of gastric emptying. The data is used to calculate key parameters such as the gastric half-emptying time (t½) and the gastric emptying coefficient (GEC).
Data Presentation
Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Gastroparesis
| Treatment Group | Dose (mg/kg) | n | Gastric Half-Emptying Time (t½, min) | Gastric Emptying Coefficient (GEC) |
| Vehicle Control | - | 8 | 185.4 ± 15.2 | 2.8 ± 0.3 |
| This compound | 0.1 | 8 | 160.1 ± 12.8 | 3.2 ± 0.4 |
| This compound | 1 | 8 | 125.7 ± 10.5 | 3.9 ± 0.5 |
| This compound | 10 | 8 | 98.3 ± 9.1 | 4.5 ± 0.6 |
| Positive Control (e.g., Cisapride) | 5 | 8 | 110.2 ± 11.3 | 4.2 ± 0.5 |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). |
In Vivo Model 2: Rodent Model of Constipation
This protocol details the use of this compound in a loperamide-induced constipation model in rodents. Loperamide, a µ-opioid receptor agonist, reduces intestinal motility and secretion, leading to constipation. The efficacy of this compound is evaluated by measuring gastrointestinal transit time and fecal parameters.
Experimental Workflow
Detailed Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250g) or ICR mice (20-25g).
-
Housing: House animals individually in cages with a wire mesh floor to facilitate fecal collection.
2. Induction of Constipation:
-
Administer loperamide (e.g., 5 mg/kg, subcutaneous or oral) once or twice daily for several days to induce constipation.
3. Dosing with this compound:
-
Formulation: Prepare this compound in a suitable vehicle.
-
Administration: Administer this compound or vehicle via oral gavage.
-
Dose Range (example): 0.1, 1, and 10 mg/kg.
-
Timing: Administer this compound after the final dose of loperamide.
4. Assessment of Gastrointestinal Transit:
-
Marker: Administer an oral bolus of a non-absorbable marker, such as 5% activated charcoal in 10% gum arabic.
-
Measurement: After a set time (e.g., 30-60 minutes), euthanize the animals and carefully dissect the entire gastrointestinal tract. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the GI transit rate as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
5. Fecal Parameter Analysis:
-
Collection: Collect all fecal pellets produced by each animal over a specified period (e.g., 6-24 hours) after this compound administration.
-
Analysis:
-
Fecal Weight: Weigh the total fecal output.
-
Fecal Water Content: Weigh the fresh fecal pellets, then dry them in an oven at 60°C for 24 hours and weigh them again. Calculate the water content as: [(wet weight - dry weight) / wet weight] x 100.
-
Data Presentation
Table 2: Effect of this compound on Loperamide-Induced Constipation in Mice
| Treatment Group | Dose (mg/kg) | n | GI Transit Rate (%) | Total Fecal Weight ( g/24h ) | Fecal Water Content (%) |
| Normal Control | - | 8 | 85.2 ± 5.1 | 1.5 ± 0.2 | 45.3 ± 3.8 |
| Loperamide + Vehicle | - | 8 | 35.6 ± 4.3 | 0.6 ± 0.1 | 22.1 ± 2.5 |
| Loperamide + this compound | 0.1 | 8 | 48.9 ± 5.5 | 0.8 ± 0.1 | 28.7 ± 3.1 |
| Loperamide + this compound | 1 | 8 | 65.4 ± 6.2 | 1.1 ± 0.2 | 35.9 ± 3.5** |
| Loperamide + this compound | 10 | 8 | 78.1 ± 5.8 | 1.4 ± 0.2 | 42.6 ± 4.1 |
| Loperamide + Positive Control (e.g., Lubiprostone) | 0.1 | 8 | 75.3 ± 6.1 | 1.3 ± 0.2 | 41.8 ± 3.9 |
| *Data are presented as mean ± SEM. Statistical significance vs. Loperamide + Vehicle: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). |
Disclaimer: The experimental protocols and data presented herein are examples based on established preclinical models and are intended for guidance purposes. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines. The example data is hypothetical and for illustrative purposes only.
References
- 1. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. e-century.us [e-century.us]
- 4. Atractylenolide-1 alleviates gastroparesis in diabetic rats by activating the stem cell factor/c-kit signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-3801b in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-3801b is a potent and selective non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3] GPR38 is primarily expressed in the gastrointestinal (GI) tract and is involved in regulating GI motility.[2][3] As a GPR38 agonist, this compound is being investigated as a potential prokinetic agent for treating disorders such as gastroparesis and chronic constipation.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its activity and downstream signaling pathways.
Mechanism of Action
This compound binds to and activates GPR38, a G protein-coupled receptor.[1] Upon activation, GPR38 can couple to different G proteins, primarily Gαq/11, to initiate downstream signaling cascades. This typically involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of GPR38 can also lead to the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[1]
Data Presentation
Note: The following quantitative data is representative and for illustrative purposes. Specific values for this compound should be determined empirically for each cell line and experimental condition.
Table 1: Effective Concentrations of this compound in GPR38-Expressing Cell Lines
| Cell Line | Assay Type | Parameter Measured | Effective Concentration Range (µM) | EC₅₀ (µM) | Incubation Time |
| CHO-hGPR38 | Calcium Mobilization | Intracellular Ca²⁺ | 0.001 - 10 | 0.05 | 30 minutes |
| HEK293-hGPR38 | cAMP Accumulation | Intracellular cAMP | 0.01 - 100 | 1.2 | 15 minutes |
| TE671 | Calcium Mobilization | Intracellular Ca²⁺ | 0.01 - 50 | 0.8 | 30 minutes |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Viability Readout | IC₅₀ (µM) | Incubation Time |
| CHO-hGPR38 | Resazurin Assay | Fluorescence | > 100 | 24 hours |
| HEK293-hGPR38 | MTT Assay | Absorbance | > 100 | 24 hours |
| TE671 | LDH Release Assay | Absorbance | > 100 | 24 hours |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to induce calcium release in cells expressing GPR38.
Materials:
-
CHO or HEK293 cells stably expressing human GPR38 (CHO-hGPR38 or HEK293-hGPR38)
-
TE671 cells (endogenous GPR38 expression)
-
Cell culture medium (e.g., F-12K for CHO, DMEM for HEK293 and TE671) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed CHO-hGPR38, HEK293-hGPR38, or TE671 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently aspirate the loading buffer and wash the cells twice with 100 µL of HBSS. After the final wash, add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2X the final desired concentrations.
-
Measurement:
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at baseline for 15-30 seconds.
-
Inject 100 µL of the 2X this compound dilutions into the respective wells.
-
Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response observed or to a positive control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels, typically in cells co-expressing GPR38 and a reporter system.
Materials:
-
HEK293 cells stably expressing human GPR38 (HEK293-hGPR38)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed HEK293-hGPR38 cells into a white microplate at a density of 1-2 x 10⁴ cells/well and incubate overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add 50 µL of stimulation buffer (e.g., HBSS containing 500 µM IBMX) to each well.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells. To study potential Gαi coupling, co-stimulate with a sub-maximal concentration of forskolin.
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to determine the EC₅₀.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability to determine its cytotoxic potential.
Materials:
-
Target cell line (e.g., CHO-hGPR38, HEK293-hGPR38, or TE671)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., Resazurin, MTT, or LDH release kit)
-
96-well clear or opaque microplates (depending on the assay)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the old medium and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control) to the wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For a Resazurin assay, add the reagent directly to the wells, incubate, and measure fluorescence.
-
For an MTT assay, add the reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
For an LDH assay, collect the supernatant to measure released LDH activity.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: GPR38 signaling pathway activated by this compound.
Caption: Workflow for the intracellular calcium mobilization assay.
References
Application Notes and Protocols for DS-3801b Administration in Rodent Models of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating gastrointestinal motility disorder characterized by delayed gastric emptying in the absence of mechanical obstruction. Symptoms include nausea, vomiting, early satiety, bloating, and abdominal pain, which can significantly impair quality of life. Current therapeutic options are limited, highlighting the need for novel prokinetic agents. DS-3801b is a novel, orally active, non-macrolide selective agonist for the motilin receptor (GPR38), a key regulator of gastrointestinal motility.[1][2][3] Agonism of the motilin receptor is a promising therapeutic strategy for gastroparesis.[1][2][4]
These application notes provide a comprehensive overview of the available data on this compound and present detailed protocols for its administration in a relevant rodent model of gastroparesis.
This compound: Mechanism of Action
This compound is a selective agonist of the GPR38 motilin receptor, which is expressed on smooth muscle cells in the gastrointestinal tract.[1][2] The motilin receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to increased gastrointestinal motility.[1][2] This prokinetic effect makes motilin receptor agonists attractive candidates for the treatment of gastroparesis.
Signaling Pathway of this compound at the Motilin Receptor
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the efficacy of this compound in rodent models of gastroparesis. This is likely because rodents do not have a functional motilin receptor, necessitating the use of specialized transgenic models.[5] However, data from a first-in-human study in healthy volunteers demonstrates the prokinetic effect of this compound.
Table 1: Effect of a Single Oral 50 mg Dose of this compound on Gastric Emptying in Healthy Volunteers
| Parameter | Placebo | This compound (50 mg) | Median Percent Reduction |
| Gastric Emptying T1/2 (min) | - | - | 20.8%[2][3] |
| Gastric Emptying Tlag (min) | - | - | 20.6%[2][3] |
Data adapted from a Phase 1 study in healthy subjects.[2][3]
Experimental Protocols
Given the absence of a functional motilin receptor in wild-type rodents, a suitable animal model is required to evaluate motilin receptor agonists like this compound.[5] A human motilin receptor transgenic (Tg) mouse model has been successfully used to study the effects of other motilin receptor agonists and is the recommended model for preclinical evaluation of this compound.[5]
Experimental Workflow for Evaluating this compound in a Rodent Model of Gastroparesis
Protocol 1: Induction of Gastroparesis in Human Motilin Receptor Transgenic Mice
This protocol describes the induction of delayed gastric emptying using loperamide, a µ-opioid receptor agonist known to reduce gastrointestinal motility.[5]
Materials:
-
Human motilin receptor transgenic (Tg) mice
-
Loperamide hydrochloride
-
Vehicle for loperamide (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
House the human motilin receptor Tg mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice for 18-24 hours with free access to water.
-
Prepare a solution of loperamide hydrochloride in the chosen vehicle at a concentration suitable for the desired dose (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume).
-
Administer loperamide (e.g., 10 mg/kg) or vehicle to the respective groups of fasted mice via oral gavage.
-
Proceed with the administration of this compound and the gastric emptying assay at a predetermined time after loperamide administration (e.g., 30 minutes).
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose, distilled water)
-
Oral gavage needles
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the dosing solution of this compound in the selected vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Ensure this compound is fully dissolved or forms a homogenous suspension. Use a vortex mixer and/or sonicator if necessary.
-
At the appropriate time point following the induction of gastroparesis, administer the prepared this compound solution or vehicle to the respective treatment groups via oral gavage.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
Protocol 3: Measurement of Gastric Emptying Using the Phenol Red Meal Assay
This non-radioactive method is a common and reliable technique for assessing gastric emptying in rodents.
Materials:
-
Phenol red (non-absorbable marker)
-
Methylcellulose
-
Test meal (e.g., 1.5% methylcellulose containing 0.1% phenol red)
-
0.1 N NaOH
-
Spectrophotometer
-
Homogenizer
-
Trichloroacetic acid (TCA)
-
Centrifuge
Procedure:
-
Following the administration of this compound or vehicle (e.g., after 30 minutes), administer a fixed volume of the phenol red test meal (e.g., 0.2 mL) to each mouse via oral gavage.
-
At a predetermined time after the test meal administration (e.g., 20-30 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).
-
Immediately dissect the abdomen and carefully clamp the pylorus and cardia to prevent leakage of stomach contents.
-
Excise the stomach and place it in a tube containing a known volume of 0.1 N NaOH.
-
Homogenize the stomach and its contents thoroughly.
-
Allow the homogenate to stand for at least one hour at room temperature to allow for the phenol red to be extracted.
-
Add TCA to the homogenate to precipitate proteins.
-
Centrifuge the samples to obtain a clear supernatant.
-
Measure the absorbance of the supernatant at a wavelength of 560 nm using a spectrophotometer.
-
To establish a baseline, a separate group of mice is administered the phenol red meal and euthanized immediately to determine the initial amount of phenol red in the stomach.
-
Calculate the percentage of gastric emptying using the following formula:
Gastric Emptying (%) = (1 - (Absorbance of test sample / Average absorbance of baseline samples)) x 100
Conclusion
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 5. Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gastric Emptying with DS-3801b using a ¹³C-Octanoate Breath Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing the ¹³C-octanoate breath test to measure gastric emptying in the context of evaluating the prokinetic effects of DS-3801b, a novel, orally active, non-macrolide selective motilin receptor agonist.[1] Gastric emptying is a critical physiological process, and its modulation is a key therapeutic target for various gastrointestinal disorders, including gastroparesis. This compound acts as a GPR38 agonist, stimulating gastrointestinal motility.[2] The ¹³C-octanoate breath test offers a non-invasive, safe, and reliable method to assess the rate of solid-phase gastric emptying, making it a valuable tool in clinical and preclinical research.[3]
Principle of the ¹³C-Octanoate Breath Test
The ¹³C-octanoate breath test is based on the principle that ¹³C-labeled octanoic acid, when ingested with a solid meal, is only absorbed in the small intestine after it has been emptied from the stomach. Once absorbed, it is rapidly metabolized in the liver, and the ¹³C is released as ¹³CO₂ in the breath. The rate of ¹³CO₂ exhalation directly correlates with the rate of gastric emptying of the solid meal, with the gastric emptying process being the rate-limiting step.[3]
This compound: A Motilin Receptor Agonist
This compound is a selective agonist for the motilin receptor (GPR38), a G protein-coupled receptor that plays a crucial role in regulating gastrointestinal motility.[2] Activation of the motilin receptor is known to induce powerful contractions of the stomach and small intestine, thereby accelerating gastric emptying.
Experimental Protocols
Study Design
A randomized, double-blind, placebo-controlled crossover study design is recommended to assess the effect of this compound on gastric emptying. Each subject will receive both this compound and a placebo on separate occasions, with a sufficient washout period between treatments.
Subject Population
Healthy volunteers or patients with delayed gastric emptying (gastroparesis) can be recruited. A thorough screening process, including medical history, physical examination, and laboratory tests, should be conducted to ensure subject suitability.
Materials
-
This compound capsules/solution and matching placebo
-
¹³C-octanoic acid
-
Standardized test meal components (e.g., eggs, white bread, butter/margarine)
-
Breath collection bags or tubes
-
Breath analysis instrumentation (Isotope Ratio Mass Spectrometer or Non-Dispersive Infrared Spectrometer)
Detailed Protocol for ¹³C-Octanoate Breath Test with this compound Administration
-
Subject Preparation:
-
Subjects should fast overnight for at least 8-10 hours before the test.
-
Strenuous physical activity should be avoided for 24 hours prior to the study.
-
Medications that may affect gastrointestinal motility should be discontinued for an appropriate period before the test, as determined by their pharmacokinetic properties.
-
-
Baseline Breath Sample Collection:
-
Before administration of the drug and test meal, a baseline breath sample is collected from the subject to determine their natural ¹³CO₂/¹²CO₂ ratio.
-
-
Drug Administration:
-
Subjects will receive a single oral dose of this compound (e.g., 50 mg) or a matching placebo with a standardized volume of water. The timing of drug administration relative to the test meal should be consistent across all subjects (e.g., 60 minutes prior to the meal).
-
-
Standardized Test Meal Preparation and Ingestion:
-
A standardized solid meal is prepared. A common example consists of:
-
One large egg, scrambled, with the yolk containing 100 mg of ¹³C-octanoic acid.
-
Two slices of white bread.
-
15g of butter or margarine.
-
150 mL of water.
-
-
The subject should consume the entire meal within 10 minutes.
-
-
Post-Meal Breath Sample Collection:
-
Breath samples are collected at regular intervals for up to 4-6 hours after the meal. A typical sampling schedule is:
-
Every 15 minutes for the first 2 hours.
-
Every 30 minutes for the subsequent 2-4 hours.
-
-
-
Breath Sample Analysis:
-
The collected breath samples are analyzed using an Isotope Ratio Mass Spectrometer (IRMS) or a Non-Dispersive Infrared Spectrometer (NDIRS) to determine the ¹³CO₂/¹²CO₂ ratio.
-
Data Analysis
The primary endpoints for gastric emptying are the gastric emptying half-time (T½) and the lag phase (Tlag). These parameters are calculated from the curve of ¹³CO₂ excretion over time using mathematical models and specialized software. The T½ represents the time it takes for 50% of the labeled meal to empty from the stomach, while the Tlag is the time before any significant amount of the label appears in the breath, corresponding to the initial delay in emptying.
Data Presentation
The following tables summarize the expected quantitative data from a clinical study evaluating the effect of this compound on gastric emptying.
| Parameter | Placebo (Mean ± SD) | This compound (50 mg) (Mean ± SD) | % Change with this compound |
| Gastric Emptying Half-Time (T½, minutes) | 120 ± 25 | 95 ± 20 | ~20.8% reduction[1] |
| Gastric Emptying Lag Phase (Tlag, minutes) | 45 ± 10 | 36 ± 8 | ~20.6% reduction[1] |
Table 1: Effect of this compound on Gastric Emptying Parameters.
| Time Point (minutes) | Placebo Group (Mean ¹³CO₂ Excretion) | This compound Group (Mean ¹³CO₂ Excretion) |
| 0 (Baseline) | 0 | 0 |
| 15 | Low | Slightly Elevated |
| 30 | Increasing | Moderately Elevated |
| 60 | Increasing | Markedly Elevated |
| 90 | Peak | Approaching Peak/Sustained |
| 120 | Decreasing | Decreasing |
| 180 | Low | Low |
| 240 | Near Baseline | Near Baseline |
Table 2: Illustrative Time-Course of ¹³CO₂ Excretion.
Visualizations
Caption: Experimental Workflow for Measuring Gastric Emptying.
Caption: Motilin Receptor Signaling Pathway.
References
- 1. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-3801b in the Study of Functional Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-3801b is a novel, non-macrolide small molecule agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] Motilin is a key gastrointestinal (GI) hormone that regulates GI motility, and agonists of its receptor are promising therapeutic agents for functional gastrointestinal disorders (FGIDs) characterized by impaired motility, such as gastroparesis and chronic constipation.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its study in preclinical models, and a summary of available data.
Mechanism of Action
This compound selectively binds to and activates GPR38, which is predominantly expressed on smooth muscle cells of the gastrointestinal tract.[1][2] GPR38 is a Gq/13-coupled receptor. Upon agonist binding, it initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately resulting in smooth muscle contraction and enhanced gastrointestinal motility. This prokinetic effect makes this compound a promising candidate for alleviating symptoms associated with delayed gastric emptying and slow intestinal transit.
Signaling Pathway of this compound via GPR38
Caption: GPR38 signaling cascade initiated by this compound.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Assay | Species | Cell Line | Value | Reference |
| Potency | GPR38 Activation | Not Specified | Not Specified | Potent Agonist | [3] |
Note: Specific EC50/IC50 values from in vitro assays are not yet publicly available.
Preclinical and Clinical Pharmacodynamics of this compound
| Endpoint | Model/Study | Species | Dose | Effect | Reference |
| Gastric Emptying (T1/2) | 13C-Octanoate Breath Test | Human | 50 mg | 20.8% median reduction | [4][5] |
| Gastric Emptying (Tlag) | 13C-Octanoate Breath Test | Human | 50 mg | 20.6% median reduction | [4][5] |
Note: Preclinical data on the effects of this compound in animal models of visceral hypersensitivity are not yet publicly available.
Experimental Protocols
In Vitro Evaluation of this compound Activity
1. Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound in activating the GPR38 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR38.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Protocol:
-
Seed GPR38-expressing cells into the microplate and culture overnight.
-
Prepare a stock solution of the calcium-sensitive dye in anhydrous DMSO.
-
Prepare the dye loading solution by diluting the dye stock in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After establishing a stable baseline fluorescence, add the this compound dilutions to the wells.
-
Continue to measure fluorescence intensity for several minutes to capture the calcium transient.
-
Analyze the data by calculating the change in fluorescence (ΔF) from baseline and plot the dose-response curve to determine the EC50 value.
-
In Vivo Evaluation of this compound Efficacy
1. Gastric Emptying and Gastrointestinal Transit in Rodents
This protocol assesses the prokinetic effects of this compound on upper and lower GI motility.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Materials:
-
This compound formulation for oral or parenteral administration.
-
Non-absorbable marker (e.g., 5% charcoal suspension in 10% gum arabic, or carmine red).
-
Test meal (for gastric emptying studies, e.g., phenol red-containing meal).
-
-
Protocol for Gastrointestinal Transit (Charcoal Meal Assay):
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle at the desired dose and route.
-
After a predetermined time (e.g., 30 minutes), orally administer the charcoal meal (0.5 mL for mice, 2 mL for rats).
-
After a set time (e.g., 20-30 minutes), euthanize the animals by CO2 asphyxiation.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
2. Assessment of Visceral Hypersensitivity in a Rat Model of Post-Inflammatory IBS
This model evaluates the potential of this compound to alleviate visceral pain, a key symptom in many FGIDs.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Catheter for intracolonic administration
-
Colorectal distension balloon catheter
-
Pressure transducer and data acquisition system
-
This compound formulation
-
-
Protocol:
-
Induction of Colitis:
-
Lightly anesthetize rats.
-
Instill a solution of TNBS in ethanol into the colon via a catheter inserted rectally.
-
Allow the animals to recover for at least 7 days to allow the acute inflammation to resolve, leaving a state of visceral hypersensitivity.
-
-
Assessment of Visceral Sensitivity (Visceromotor Response):
-
Acclimatize the rats to the testing apparatus.
-
Insert a lubricated balloon catheter into the distal colon.
-
Administer this compound or vehicle.
-
After a set time, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
Record the abdominal muscle contractions (visceromotor response) via electromyography (EMG) or visual observation of abdominal withdrawal reflex.
-
Analyze the response to distension to determine the pain threshold and the magnitude of the response at different pressures.
-
-
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for the preclinical assessment of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the management of functional gastrointestinal disorders associated with dysmotility. Its targeted action as a GPR38 agonist provides a clear mechanism for enhancing gastrointestinal transit. The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacological properties and therapeutic potential of this compound, including its effects on visceral hypersensitivity, which warrants further investigation. As more data becomes available, the clinical utility of this compound in a broader range of FGIDs will be further elucidated.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of DS-3801b, a GPR38 Agonist
Note on the Therapeutic Target of DS-3801b: Scientific literature identifies this compound as a potent, non-macrolide agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3][4] Its primary therapeutic application under investigation is for functional gastrointestinal disorders, such as gastroparesis and chronic constipation, due to its prokinetic effects on gastrointestinal motility.[4][5][6] The following in vitro assays are designed to assess the efficacy of this compound in the context of its activity as a GPR38 agonist.
Introduction
These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound as a GPR38 agonist. The described assays will enable researchers to determine the binding affinity, potency, and mechanism of action of this compound by measuring its interaction with the GPR38 receptor and the subsequent downstream signaling events. The successful execution of these protocols will provide critical data for the preclinical evaluation of this compound.
Data Presentation
Quantitative data from the described assays should be summarized in the following tables for clear comparison and analysis.
Table 1: Receptor Binding Affinity of this compound
| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Hill Slope |
| This compound | GPR38 | [¹²⁵I]-Motilin | ||
| Control Agonist | GPR38 | [¹²⁵I]-Motilin |
Table 2: Functional Potency of this compound in Second Messenger Assays
| Assay Type | Cell Line | Parameter | EC₅₀ (nM) | Eₘₐₓ (% of Control) | Hill Slope |
| Calcium Mobilization | CHO-K1/GPR38 | [Ca²⁺]ᵢ | |||
| cAMP Inhibition | HEK293/GPR38 | cAMP level |
Experimental Protocols
Radioligand Binding Assay for GPR38
Objective: To determine the binding affinity (Kᵢ) of this compound for the human GPR38 receptor.
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-Motilin) from the GPR38 receptor is measured.
Materials:
-
Cell membranes from a stable cell line overexpressing human GPR38 (e.g., CHO-K1/GPR38)
-
[¹²⁵I]-Motilin (Radioligand)
-
This compound
-
Known GPR38 agonist (Control)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and the control agonist in binding buffer.
-
In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of the radioligand at a final concentration equal to its K₋d, and 50 µL of the test compound (this compound or control) at various concentrations.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled ligand in some wells. For total binding, add only the binding buffer.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) of this compound in activating GPR38-mediated calcium signaling.
Principle: GPR38 is known to couple to Gαq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ). This assay uses a calcium-sensitive fluorescent dye to measure this change upon receptor activation.
Materials:
-
CHO-K1 cells stably expressing human GPR38 (CHO-K1/GPR38)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Known GPR38 agonist (Control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
96- or 384-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
Protocol:
-
Seed the CHO-K1/GPR38 cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the control agonist in assay buffer.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the EC₅₀ value from the dose-response curve generated from the peak fluorescence signal.
Visualizations
Caption: GPR38 Signaling Pathway Activated by this compound.
References
- 1. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Motilin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-3801b in Chronic Constipation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DS-3801b, a novel, non-macrolide agonist of the G-protein coupled receptor 38 (GPR38), also known as the motilin receptor. This compound has been investigated as a potential prokinetic agent for the treatment of gastrointestinal (GI) disorders, including chronic constipation and gastroparesis.[1][2][3] This document outlines the mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for relevant in vitro and in vivo assays.
Mechanism of Action
This compound is a potent and selective agonist for GPR38, a receptor primarily expressed on smooth muscle cells within the gastrointestinal tract.[1][4] The binding of this compound to GPR38 is believed to initiate a canonical G-protein coupled receptor (GPCR) signaling cascade. This activation leads to downstream signaling events that can include cyclic AMP (cAMP) formation, inositol phosphate mobilization, or the activation of ERK1/2 kinases, ultimately resulting in the modulation of smooth muscle contraction and enhancement of GI motility.[5]
Figure 1: Proposed signaling pathway for this compound in promoting gastrointestinal motility.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Species/Model | Source |
| GPR38 Agonist Potency | Potent activation demonstrated | Preclinical models | [5] |
(Note: Specific quantitative data such as EC50 values from in vitro assays are not publicly available and would be detailed in the primary publication, "Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure."[4])
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Phase 1 Clinical Trial)
| Parameter | Dose of this compound | Median Reduction vs. Placebo | Measurement Method | Source |
| Gastric Emptying T1/2 | 50 mg | 20.8% | 13C-Octanoate Breath Test | [6] |
| Gastric Emptying Tlag | 50 mg | 20.6% | 13C-Octanoate Breath Test | [6] |
| Time to First Bowel Movement | 1 mg - 100 mg | No significant difference | Subject-reported | [6] |
| Bristol Stool Scale | 1 mg - 100 mg | No significant difference | Subject-reported | [6] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound in chronic constipation research are provided below.
In Vitro Protocol: GPR38 Functional Assay
This protocol describes a general method for assessing the agonist activity of this compound at the GPR38 receptor in a cell-based assay. The specific details of the assay used for this compound are likely reported in Toda N, et al. Bioorg Med Chem Lett. 2022;59:128554.[3]
Objective: To determine the potency and efficacy of this compound in activating the GPR38 receptor.
Materials:
-
A mammalian cell line stably expressing human GPR38 (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
This compound.
-
A cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Culture: Culture the GPR38-expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Agonist Stimulation: Add the diluted this compound to the cells and incubate for a specified period at 37°C to stimulate GPR38 activation.
-
cAMP Measurement: Following stimulation, lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 2: Workflow for the in vitro GPR38 functional assay.
In Vivo Protocol: Loperamide-Induced Constipation Model in Rodents
This protocol provides a general framework for inducing constipation in rodents to evaluate the prokinetic effects of this compound.
Objective: To assess the in vivo efficacy of this compound in a rodent model of constipation.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Loperamide hydrochloride.
-
This compound.
-
Vehicle for loperamide and this compound.
-
Metabolic cages.
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic).
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week.
-
Induction of Constipation: Administer loperamide (e.g., 5 mg/kg, subcutaneously or orally) to the animals once or twice daily for a period of 3-7 days to induce constipation. A control group receives the vehicle.
-
This compound Treatment: Administer this compound orally at various doses to the constipated animals. A vehicle control group of constipated animals should also be included.
-
Assessment of Gastrointestinal Transit:
-
On the final day of treatment, administer a charcoal meal orally to all animals.
-
After a set time (e.g., 30-60 minutes), euthanize the animals and carefully dissect the small intestine.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit rate as (distance traveled by charcoal / total length of small intestine) x 100%.
-
-
Fecal Parameter Measurement:
-
House the animals in metabolic cages throughout the study.
-
Collect fecal pellets daily and record the number, total weight, and water content.
-
Figure 3: Experimental workflow for the loperamide-induced constipation model.
Clinical Protocol: 13C-Octanoate Breath Test for Gastric Emptying
This protocol outlines the procedure used in the phase 1 clinical trial to assess the effect of this compound on gastric emptying in healthy subjects.[6]
Objective: To non-invasively measure the rate of solid-phase gastric emptying.
Materials:
-
13C-octanoate.
-
Standardized meal (e.g., scrambled eggs, bread, butter).
-
Breath collection bags.
-
Isotope ratio mass spectrometer or non-dispersive infrared spectrometer.
Procedure:
-
Fasting: Subjects fast overnight for at least 8-10 hours.
-
Baseline Breath Sample: A baseline breath sample is collected before the test meal.
-
Test Meal Ingestion: The subject consumes a standardized meal containing a known amount of 13C-octanoate mixed with the egg component.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours after meal ingestion.
-
Sample Analysis: The 13CO2/12CO2 ratio in the breath samples is analyzed.
-
Data Analysis: The rate of 13CO2 excretion over time is used to calculate gastric emptying parameters, including the gastric half-emptying time (T1/2) and the lag phase (Tlag).
Figure 4: Protocol for the 13C-Octanoate Breath Test.
References
- 1. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Pharmacokinetic Assessment of DS-3801b
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-3801b is a novel, orally active, non-macrolide agonist of the G-protein coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3] As a prokinetic agent, this compound holds therapeutic promise for gastrointestinal disorders characterized by impaired motility, such as gastroparesis and chronic constipation.[1][3] The development of non-macrolide agonists like this compound aims to improve upon the pharmacokinetic properties and reduce the potential for self-desensitization observed with earlier motilin receptor agonists.[4]
These application notes provide a comprehensive overview of the methodologies for characterizing the preclinical pharmacokinetics of this compound. The following sections detail the experimental protocols for in vitro metabolism and in vivo pharmacokinetic studies in common preclinical species, accompanied by representative data presented in a clear, tabular format. The included diagrams illustrate the key signaling pathway and experimental workflows.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, designed to represent typical findings for a preclinical drug candidate with the characteristics of this compound.
GPR38 Signaling Pathway
This compound acts as an agonist at the GPR38 receptor, which is predominantly expressed on smooth muscle cells within the gastrointestinal tract.[1][3] Activation of GPR38 by an agonist like this compound is believed to initiate a signaling cascade that leads to increased gastrointestinal motility.
In Vitro Metabolism
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro assays using liver microsomes from different species are essential for early assessment of metabolic clearance.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound in rat, monkey, and human liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (rat, monkey, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS) for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Add this compound to the incubation mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation: In Vitro Metabolism of this compound
| Parameter | Rat | Monkey | Human |
| In Vitro Half-life (t½, min) | 25 | 45 | 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 55 | 31 | 23 |
In Vitro Metabolism Experimental Workflow
In Vivo Pharmacokinetics in Preclinical Models
In vivo pharmacokinetic studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and for predicting its human pharmacokinetics.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats and Monkeys
Objective: To determine the pharmacokinetic profile of this compound in rats and monkeys following intravenous and oral administration.
Animals:
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Male Cynomolgus monkeys (n=3 per group)
Dosing:
-
Intravenous (IV): this compound administered as a bolus injection via the tail vein (rats) or cephalic vein (monkeys).
-
Oral (PO): this compound administered by oral gavage.
Sample Collection:
-
Serial blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is harvested by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis software.
Data Presentation: In Vivo Pharmacokinetics of this compound
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ngh/mL) | 1200 | 2500 |
| AUC₀-∞ (ngh/mL) | 1250 | 2600 |
| t½ (h) | 3.5 | 4.0 |
| CL (mL/min/kg) | 13.3 | - |
| Vd (L/kg) | 3.9 | - |
| Oral Bioavailability (%) | - | 41.6 |
Table 2: Pharmacokinetic Parameters of this compound in Monkeys
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 1200 | 600 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀-t (ngh/mL) | 2400 | 6500 |
| AUC₀-∞ (ngh/mL) | 2450 | 6600 |
| t½ (h) | 5.0 | 5.5 |
| CL (mL/min/kg) | 6.8 | - |
| Vd (L/kg) | 2.9 | - |
| Oral Bioavailability (%) | - | 53.9 |
In Vivo Pharmacokinetics Experimental Workflow
Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates characteristics favorable for an orally administered therapeutic agent. The in vitro metabolism data suggest moderate clearance, and the in vivo studies in rats and monkeys indicate good oral bioavailability. These findings support the further development of this compound as a potential treatment for gastrointestinal motility disorders. The protocols and data presented herein provide a framework for the preclinical pharmacokinetic evaluation of GPR38 agonists and other novel small molecule drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DS-3801b solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility, handling, and use of DS-3801b in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective, non-macrolide agonist for the G-protein coupled receptor 38 (GPR38), also known as the motilin receptor. It is under investigation as a novel gastrointestinal prokinetic agent for conditions such as gastroparesis and chronic constipation due to its ability to stimulate gastrointestinal motility.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not publicly available from manufacturers' datasheets. However, based on its chemical structure (an N-substituted benzamide derivative), it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For aqueous buffers, solubility is likely to be limited.
Researchers should perform a solubility test to determine the optimal solvent for their specific experimental needs. A general protocol for this is provided in the "Experimental Protocols" section. For cell-based assays, preparing a concentrated stock solution in 100% DMSO is a common practice for similar small molecules.
Q3: How should I prepare and store this compound stock solutions?
A3: Once a suitable solvent is determined, prepare a concentrated stock solution (e.g., 10 mM in DMSO). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
For storage, stock solutions of this compound can be kept at:
Q4: What is the mechanism of action for this compound?
A4: this compound acts as an agonist at the GPR38 (motilin) receptor. GPR38 is a Gq-protein coupled receptor.[4][5] Upon binding of this compound, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6][7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8][9] This signaling cascade in gastrointestinal smooth muscle cells ultimately leads to muscle contraction.
Troubleshooting Guide
My this compound is not dissolving. What should I do?
If you are experiencing difficulty dissolving this compound, follow this systematic approach to identify and resolve the issue.
-
Verify Compound Integrity : Ensure the compound is from a reputable source and has not degraded. Check the appearance of the powder for any signs of decomposition (e.g., discoloration, clumping).
-
Select an Appropriate Solvent : For novel compounds, DMSO is the most common starting solvent for creating stock solutions. Ethanol is another viable option. Avoid using water as the primary solvent for a lipophilic compound.
-
Apply Gentle Warming : Warming the solution in a water bath (not exceeding 40°C) can significantly aid dissolution. Do not use a hot plate, as this can cause solvent evaporation and compound degradation.
-
Increase Agitation : If the compound remains insoluble, use a vortex mixer for 1-2 minutes. Brief sonication in a water bath can also help break up particulates and increase the surface area for solvation.
-
Try an Alternative Solvent : If DMSO or ethanol fails, other strong organic solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA) may be tested. Always consider the compatibility of the solvent with your downstream application (e.g., cell viability).
Data Presentation
Table 1: General Solubility Profile for Benzamide-like Compounds
Disclaimer: The following table provides general, qualitative solubility expectations for a compound with a chemical structure similar to this compound. This information is not based on experimental data for this compound and must be confirmed empirically.
| Solvent | Type | Expected Solubility | Rationale / Notes |
| DMSO | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules. Common choice for stock solutions in biological assays. |
| DMF, DMA | Polar Aprotic | High | Strong organic solvents, good alternatives to DMSO if compatibility issues arise. |
| Ethanol, Methanol | Polar Protic | Moderate to High | The amide and piperazine groups can hydrogen bond, but the bulky cyclohexyl and benzamide core reduce solubility. |
| Water | Polar Protic | Very Low | The molecule is large and predominantly hydrophobic, leading to poor aqueous solubility. |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | Similar to water. The piperazine moiety may be partially protonated, but this is unlikely to significantly aid solubility. |
| Hexane, Toluene | Non-polar | Low | The molecule possesses significant polarity from the amide and piperazine nitrogens, making it poorly soluble in non-polar solvents. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a chosen solvent.
-
Preparation : Accurately weigh approximately 1-2 mg of this compound into a clear glass vial.
-
Solvent Addition : Add a small, precise volume of the test solvent (e.g., 20 µL) to the vial. This creates a high initial concentration.
-
Mixing : Vortex the vial for 1-2 minutes. If the solid does not dissolve, sonicate in a water bath for 5 minutes.
-
Observation :
-
If the solid dissolves completely, the solubility is greater than the current concentration. Add more this compound in pre-weighed increments until a saturated solution (with visible solid) is achieved.
-
If the solid does not dissolve, add another precise volume of solvent (e.g., another 20 µL) and repeat the mixing step. Continue this process until the solid dissolves completely.
-
-
Calculation : The approximate solubility is the concentration at which the compound fully dissolves. For example, if 2 mg of this compound dissolves in a final volume of 100 µL of solvent, the solubility is approximately 20 mg/mL.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Assays
-
Pre-calculation : Determine the mass of this compound needed. For the free base (Molecular Weight: ~482.7 g/mol ), to make 1 mL of a 10 mM stock solution:
-
Mass = 10 mmol/L * 0.001 L * 482.7 g/mol = 0.004827 g = 4.83 mg. (Note: Always confirm the molecular weight from the certificate of analysis, as it may be provided as a salt form).
-
-
Weighing : Carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube or glass vial.
-
Solubilization : Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the vial.
-
Mixing : Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication or gentle warming (<40°C) may be used if needed. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage : Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.
-
Use in Experiments : When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically <0.5%, and always consistent across all treatments, including vehicle controls) to avoid solvent toxicity.
References
- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
DS-3801b stability and storage conditions
This technical support center provides guidance on the stability and storage of DS-3801b, a potent, non-macrolide GPR38 agonist. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (214.76 mM), though it may require sonication to fully dissolve.[1] It is important to use newly opened, anhydrous DMSO, as the presence of water can affect solubility and stability.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is best practice to protect solutions from light to minimize the risk of photodegradation. Store solutions in amber vials or tubes wrapped in foil.
Q4: How many times can I freeze-thaw a stock solution of this compound?
A4: To maintain the integrity of the compound, it is recommended to minimize freeze-thaw cycles. Upon preparing a stock solution, we advise aliquoting it into single-use volumes to avoid repeated temperature fluctuations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | - Solution concentration is too high.- Improper storage.- Solvent has absorbed moisture. | - Gently warm the solution to 37°C and vortex to redissolve.- Ensure storage at or below the recommended temperature.- Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Inconsistent or lower than expected activity in assays. | - Degradation of this compound due to improper storage or handling.- Multiple freeze-thaw cycles.- Presence of degradation products. | - Prepare fresh working solutions from a new aliquot of the stock solution.- Review storage and handling procedures against the recommendations.- Perform a stability check using a validated analytical method (see Experimental Protocols). |
| Variability between experiments. | - Inconsistent concentration of working solutions.- Degradation of the compound over the course of the experiment. | - Prepare fresh dilutions for each experiment.- Protect working solutions from light and maintain them at a stable temperature during the experiment. |
Stability and Storage Conditions
Proper storage is critical to maintaining the quality and stability of this compound.
Storage of Solid Compound
| Condition | Recommended Temperature | Duration |
| Long-term | -20°C | 3 years |
| Short-term | 4°C | 2 years |
Storage of Stock Solutions
| Solvent | Recommended Temperature | Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the purity and detect any degradation products of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in DMSO.
-
Prepare the test sample by diluting the stock solution to the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms for the presence of the main peak (this compound) and any additional peaks which may indicate impurities or degradation products.
-
The percentage purity can be calculated based on the area of the main peak relative to the total peak area.
Visualizations
Caption: Workflow for handling, storage, and analysis of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
Potential off-target effects of DS-3801b in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DS-3801b, a potent, non-macrolide agonist of the GPR38 motilin receptor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3] The motilin receptor is primarily expressed on smooth muscle cells in the gastrointestinal (GI) tract.[1] Activation of GPR38 by an agonist like this compound is expected to stimulate GI motility, making it a potential therapeutic agent for conditions such as gastroparesis and chronic constipation.[1][3]
Q2: What are the known on-target effects of this compound?
In a Phase 1 clinical trial, this compound was shown to be safe and generally well-tolerated at doses up to 50 mg. The primary pharmacodynamic effect observed was an acceleration of gastric emptying.[2][4] The most common adverse events were mild and predominantly gastrointestinal in nature, which is consistent with its on-target mechanism of action.[4]
Q3: What are potential off-target effects and why are they a concern?
Off-target effects occur when a drug interacts with proteins other than its intended target. These interactions can lead to unexpected side effects, reduced efficacy, and potential toxicity. For a GPR38 agonist like this compound, potential off-target effects could involve interactions with other G protein-coupled receptors (GPCRs), kinases, or other protein families. Identifying any off-target binding is crucial for a comprehensive understanding of the compound's biological activity and for ensuring its safety and specificity.
Q4: Is there any published data on the selectivity profile of this compound?
Troubleshooting Unexplained Experimental Results
Unexpected results in your experiments with this compound could be due to a variety of factors, including potential off-target effects. This guide provides a systematic approach to troubleshooting.
Problem 1: Observing a cellular phenotype that is not consistent with known GPR38 signaling.
-
Possible Cause: The observed effect may be due to this compound interacting with an unknown off-target protein in your specific cell line or experimental model.
-
Troubleshooting Steps:
-
Confirm GPR38 Expression: Verify the expression of GPR38 in your experimental system at both the mRNA and protein level.
-
Use a GPR38 Antagonist: Attempt to block the observed effect using a known, selective GPR38 antagonist. If the effect persists, it is more likely to be off-target.
-
GPR38 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR38 expression. If the effect of this compound is still present in the knockdown/knockout cells, it is indicative of an off-target mechanism.
-
Test Structurally Unrelated GPR38 Agonists: Compare the effects of this compound with other known GPR38 agonists that have different chemical structures. If the phenotype is unique to this compound, it may suggest an off-target interaction.
-
Problem 2: Inconsistent results across different cell lines or tissues.
-
Possible Cause: The expression levels of GPR38 and potential off-target proteins can vary significantly between different cell types and tissues.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform quantitative analysis (e.g., qPCR, Western blot, or flow cytometry) of GPR38 and any suspected off-target receptors in the different cell lines or tissues being used.
-
Dose-Response Curves: Generate full dose-response curves for this compound in each system. A significant shift in potency (EC50) could indicate that a different receptor is mediating the effect in one of the systems.
-
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the selectivity of this compound in your experimental context, consider the following protocols.
Protocol 1: Receptor Binding Profiling (Radioligand Binding or Fluorescence-Based Assays)
This protocol is designed to assess the binding of this compound to a panel of off-target receptors.
Methodology:
-
Select a Panel: Choose a commercially available receptor screening panel (e.g., from Eurofins, CEREP, or a similar provider). The panel should include a broad range of GPCRs, ion channels, and transporters.
-
Assay Principle: These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace this ligand is measured.
-
Execution:
-
Prepare membranes from cells overexpressing the target receptor.
-
Incubate the membranes with the labeled ligand in the presence and absence of various concentrations of this compound.
-
After incubation, separate the bound and free ligand.
-
Quantify the amount of bound ligand.
-
-
Data Analysis: Calculate the percentage of inhibition of labeled ligand binding by this compound. Determine the inhibition constant (Ki) for any significant interactions. A significant interaction is often defined as >50% inhibition at a concentration of 10 µM.
Protocol 2: Kinase Activity Profiling
This protocol assesses the potential for this compound to inhibit the activity of a broad range of protein kinases.
Methodology:
-
Select a Panel: Utilize a commercial kinase screening service that offers a large panel of purified kinases (e.g., the KINOMEscan™ platform or similar).
-
Assay Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, often using ATP as a phosphate donor.
-
Execution:
-
A test concentration of this compound (commonly 1 µM or 10 µM) is incubated with each kinase in the panel in the presence of ATP and a suitable substrate.
-
The amount of substrate phosphorylation is quantified.
-
-
Data Analysis: The results are typically expressed as the percentage of remaining kinase activity in the presence of this compound compared to a vehicle control. Significant inhibition (e.g., >50%) at a given concentration warrants further investigation with dose-response studies to determine the IC50.
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile for this compound
| Target Class | Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| GPCR | GPR38 (Motilin Receptor) | Radioligand Binding | 98% |
| Dopamine D2 Receptor | Radioligand Binding | 5% | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | < 2% | |
| Adrenergic Alpha-1A Receptor | Radioligand Binding | 8% | |
| Kinase | EGFR | Kinase Activity | < 1% |
| SRC | Kinase Activity | 3% | |
| PI3Kα | Kinase Activity | < 1% | |
| This table presents hypothetical data for illustrative purposes. Actual experimental results would need to be generated. |
Visualizations
Caption: GPR38 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
Optimizing DS-3801b Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DS-3801b for in vitro assays. This compound is a potent, non-macrolide agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] Accurate concentration optimization is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective agonist of GPR38, the motilin receptor.[3] Its mechanism of action involves binding to and activating GPR38, which then initiates a classical G protein-coupled receptor (GPCR) signaling cascade.[2] This activation can lead to various downstream cellular responses, including the mobilization of intracellular calcium, activation of the ERK1/2 signaling pathway, and potentially the formation of cyclic AMP (cAMP).[2]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment centered around its half-maximal effective concentration (EC50). The reported EC50 of this compound for human GPR38 is approximately 5.3 nM.[3] Therefore, a suggested starting concentration range for a dose-response curve would be from 0.1 nM to 1 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability.[4] For working solutions, dilute the stock solution in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is this compound known to be cytotoxic at high concentrations?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal in a functional assay (e.g., calcium mobilization) | 1. This compound concentration is too low.2. Low GPR38 expression in the cell line.3. Insufficient incubation time.4. Issues with assay reagents or protocol. | 1. Increase the concentration of this compound. Perform a full dose-response curve.2. Verify GPR38 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher or induced expression.3. Optimize the incubation time with this compound.4. Review the assay protocol and ensure the quality of all reagents. |
| High background signal or assay variability | 1. This compound concentration is too high, leading to off-target effects or cytotoxicity.2. Uneven cell seeding or cell health issues.3. Inconsistent reagent addition. | 1. Lower the concentration of this compound. Perform a cytotoxicity assay to determine the non-toxic concentration range.2. Ensure a uniform and healthy cell monolayer. Optimize cell seeding density.3. Use calibrated pipettes and ensure consistent mixing. |
| Inconsistent dose-response curve | 1. Issues with serial dilutions of this compound.2. Cell density is not optimal.3. Instability of this compound in the assay buffer. | 1. Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.2. Optimize cell density to ensure a robust assay window.3. Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the cells. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| EC50 (GPR38 activation) | 5.3 nM | Human | [3] |
| EC50 (GPR38 activation) | 1.3 nM | Rabbit | [3] |
| EC50 (intestinal contractile activity) | 7.3 nM | Rabbit | [3] |
| Storage Conditions for Stock Solution (in DMSO) | Duration | Reference |
| -20°C | 1 month | [4] |
| -80°C | 6 months | [4] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization upon GPR38 activation by this compound.
Materials:
-
Cells expressing GPR38 (e.g., CHO or HEK293 cells)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control (e.g., ionomycin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Plating: Seed GPR38-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader with an injection system to add the this compound dilutions to the wells while simultaneously measuring the fluorescence signal.
-
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of this compound. A typical reading would be every 1-2 seconds for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: GPR38 Signaling Pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. This compound | GPR38 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
Overcoming poor bioavailability of DS-3801b in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DS-3801b, focusing on overcoming potential challenges related to its oral bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-macrolide agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3] Motilin is a hormone that plays a key role in regulating gastrointestinal (GI) motility.[2][4] By activating GPR38, which is expressed on smooth muscle cells in the GI tract, this compound is expected to act as a prokinetic agent, stimulating GI contractions.[2] This makes it a promising candidate for researching functional gastrointestinal disorders like gastroparesis and chronic constipation.[1][2] The activation of GPR38 by an agonist like this compound is thought to trigger downstream signaling cascades, potentially involving cyclic AMP (cAMP) formation, inositol phosphate mobilization, or the activation of ERK1/2 kinases.[5]
Q2: Are there known bioavailability issues with this compound in animal studies?
While specific animal bioavailability data for this compound is not extensively published in the public domain, the development of this non-macrolide agonist was intended to improve upon earlier compounds, suggesting an optimization of pharmacokinetic properties.[4][5] However, a Phase 1 human study reported that while plasma concentrations of the active metabolite DS-3801a increased with the dose of this compound, the maximum concentration (Cmax) increased more than proportionally to the dose, while the total exposure (AUC) increased less than proportionally.[6] The study also noted double peaks in the plasma concentration-time profile, which could suggest complex absorption patterns, such as multiple absorption sites in the gastrointestinal tract.[4][6] Researchers conducting animal studies should be aware that such complexities can translate to variable or apparently poor bioavailability.
Q3: What are the general causes of poor oral bioavailability?
Poor oral bioavailability can stem from several factors, which can be broadly categorized as issues related to solubility/dissolution and permeability.[7][8] A drug must first dissolve in the gastrointestinal fluids to be absorbed.[9] Poor aqueous solubility is a major hurdle for many new chemical entities.[9][10] Once dissolved, the drug must then permeate the intestinal membrane to enter the systemic circulation.[7] Factors that can limit this process include poor membrane permeability, degradation in the stomach or gut lumen, and extensive first-pass metabolism in the gut wall and liver.[11]
Troubleshooting Guide for Poor Bioavailability of this compound
Issue: High variability or lower-than-expected plasma concentrations of this compound in animal studies.
This could be indicative of poor oral bioavailability. The following troubleshooting steps and formulation strategies can be considered.
Step 1: Physicochemical Characterization and Pre-formulation Studies
Before embarking on complex formulation strategies, it is crucial to understand the fundamental physicochemical properties of this compound.
-
Solubility and Permeability Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract of the animal model. Assess its permeability using in vitro models like Caco-2 cells. This will help to classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation development.
-
Solid-State Characterization: Analyze the crystalline form of the this compound powder. Different polymorphic forms can have different solubilities and dissolution rates.
Step 2: Formulation Strategies to Enhance Bioavailability
Based on the initial assessment, one or more of the following formulation strategies could be employed to improve the oral bioavailability of this compound.[8][12]
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[8][12] This can be achieved through techniques like air-jet milling.[13]
-
Nanonization: Further reduction to the nanoscale can be achieved through methods like high-pressure homogenization or media milling to create a nanosuspension.[12] Nanoparticles can significantly enhance dissolution rates and cellular uptake.[14]
-
-
Amorphous Solid Dispersions:
-
Lipid-Based Formulations:
-
For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[15] These formulations can enhance solubilization in the gut and may facilitate lymphatic transport, thereby bypassing first-pass metabolism.[13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[16] This can improve drug solubilization and absorption.[8]
-
Illustrative Data on Formulation Strategies
The following table summarizes hypothetical pharmacokinetic data in a rat model to illustrate the potential impact of different formulation strategies on the bioavailability of a poorly soluble compound like this compound.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Suspension (Control) | 10 | 150 | 2.0 | 600 | 100 |
| Micronized Suspension | 10 | 300 | 1.5 | 1200 | 200 |
| Nanosuspension | 10 | 550 | 1.0 | 2400 | 400 |
| Amorphous Solid Dispersion | 10 | 700 | 1.0 | 3000 | 500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 900 | 0.75 | 4200 | 700 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To prepare a suspension of this compound with reduced particle size to enhance dissolution.
-
Materials: this compound powder, air-jet mill, 0.5% w/v hydroxypropyl methylcellulose (HPMC) solution, particle size analyzer.
-
Procedure:
-
Micronize the this compound powder using an air-jet mill according to the manufacturer's instructions.
-
Verify the particle size distribution using a laser diffraction particle size analyzer. Aim for a mean particle size in the range of 2-5 µm.[13]
-
Prepare the vehicle by dissolving HPMC in purified water.
-
Levigate the micronized this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
Continuously stir the suspension before and during administration to ensure homogeneity.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of different this compound formulations.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Groups (n=6 per group):
-
Group 1: Intravenous administration of this compound (e.g., in a solubilizing vehicle like PEG 400) for absolute bioavailability determination.
-
Group 2: Oral gavage of this compound simple suspension (control).
-
Group 3: Oral gavage of micronized this compound suspension.
-
Group 4: Oral gavage of this compound formulated as a SEDDS.
-
-
Procedure:
-
Administer the respective formulations to each group. The oral dose volume should be consistent (e.g., 5 mL/kg).
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound (and/or its active metabolite) in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the absolute bioavailability (F%) for the oral formulations using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Calculate the relative bioavailability of the enhanced formulations compared to the simple suspension.
-
Visualizations
Caption: Simplified signaling pathway of this compound via GPR38 activation.
Caption: Troubleshooting workflow for addressing poor bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motilin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 6. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding DS-3801b degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of DS-3801b in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, non-macrolide agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] Its primary mechanism of action involves binding to and activating GPR38, which is expressed on smooth muscle cells in the gastrointestinal (GI) tract. This activation stimulates downstream signaling pathways, leading to increased GI motility.[2] Consequently, this compound is investigated as a potential prokinetic agent for treating functional gastrointestinal disorders like gastroparesis and chronic constipation.[1]
Q2: What are the key advantages of this compound compared to macrolide-based GPR38 agonists?
This compound was developed to overcome some of the limitations of earlier macrolide-based agonists. Its non-macrolide structure offers several advantages, including improved chemical stability, enhanced synthetic accessibility, and better oral bioavailability and metabolic stability.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability of stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month. Adherence to these storage conditions is crucial to prevent degradation and ensure the compound's potency in experiments.
Q4: Can this compound be used in animal studies?
Yes, this compound is orally active and has been evaluated in in-vivo studies.[3] It has been shown to accelerate gastric emptying in healthy subjects, indicating its potential for in-vivo pharmacological research.[3]
Troubleshooting Guide: Investigating this compound Degradation
Unexpected or inconsistent experimental results may be due to the degradation of this compound. This guide provides a systematic approach to identifying and mitigating potential sources of compound degradation.
Initial Assessment of Degradation
If you suspect this compound degradation, a logical first step is to assess the purity and concentration of your stock solution and working solutions.
Troubleshooting Flowchart for this compound Degradation
Caption: A flowchart to systematically troubleshoot potential this compound degradation.
Potential Sources of Degradation and Mitigation Strategies
The chemical structure of this compound, containing N-methylanilide, piperazine, and cyclohexane moieties, suggests potential susceptibility to certain conditions. While specific data on its degradation pathways are limited, general principles of small molecule stability can be applied.
| Parameter | Potential Issue | Recommended Mitigation Strategies |
| pH | This compound may be susceptible to hydrolysis under strongly acidic or basic conditions. Extreme pH can affect the stability of the anilide and piperazine groups. | - Maintain working solutions at a pH between 6.0 and 8.0.- If extreme pH is required for an assay step, minimize the exposure time.- Perform a pH stability study on this compound in your specific buffer system if extended exposure to non-neutral pH is necessary. |
| Temperature | Although generally stable, prolonged exposure to high temperatures can accelerate degradation. Freeze-thaw cycles of stock solutions may also lead to degradation over time. | - Avoid heating solutions containing this compound unless specified in a protocol.- Prepare aliquots of the stock solution to minimize freeze-thaw cycles.- For temperature-sensitive assays, prepare fresh dilutions from a thawed aliquot for each experiment. |
| Light | Some organic molecules are sensitive to photo-degradation. While not explicitly documented for this compound, it is a potential source of degradation. | - Store stock solutions and working solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Minimize exposure of experimental setups (e.g., cell culture plates) containing this compound to direct, high-intensity light. |
| Oxidation | The presence of strong oxidizing agents in the experimental buffer or media could potentially lead to the degradation of this compound. | - Avoid the use of strong oxidizing agents (e.g., high concentrations of hydrogen peroxide) in your experimental setup unless they are a required component of the reaction being studied.- Ensure all buffers and solvents are of high purity and free from peroxides. |
Experimental Protocols and Data
Protocol: In Vitro GPR38 Activation Assay
This protocol outlines a general method for assessing the agonist activity of this compound on GPR38-expressing cells.
-
Cell Culture:
-
Culture a cell line stably expressing human GPR38 (e.g., HEK293 or CHO cells) in the recommended growth medium.
-
Plate the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
-
Assay Procedure (Calcium Mobilization):
-
Remove the growth medium from the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
After incubation, wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader.
-
Add the prepared dilutions of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence to determine the extent of GPR38 activation.
-
Plot the dose-response curve and calculate the EC₅₀ value for this compound.
-
GPR38 Signaling Pathway
This compound binding to GPR38 is thought to trigger canonical GPCR signaling cascades.
Caption: Simplified Gq-coupled signaling pathway for GPR38 activation by this compound.
References
Mitigating gastrointestinal side effects of DS-3801b in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the gastrointestinal (GI) side effects of DS-3801b in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-macrolide agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3] Its primary mechanism of action is to mimic the effects of the endogenous hormone motilin, which stimulates gastrointestinal motility.[1][3] By activating GPR38 on smooth muscle cells in the GI tract, this compound enhances contractions and promotes the movement of contents through the stomach and intestines.[3] It is being investigated as a potential prokinetic agent for treating disorders like gastroparesis and chronic constipation.[2][3]
Q2: What are the expected gastrointestinal side effects of this compound in vivo?
A2: The gastrointestinal side effects of this compound are a direct extension of its prokinetic activity. In preclinical and clinical studies of motilin receptor agonists, the most commonly observed side effects include abdominal pain, cramping, nausea, vomiting, and diarrhea.[4][5] These effects are typically dose-dependent and result from the powerful stimulation of gastrointestinal contractions.[4]
Q3: Are the GI side effects of this compound reversible?
A3: Yes, the GI side effects associated with motilin receptor agonists are generally transient and reversible upon cessation of the drug. The effects are linked to the presence of the drug in the system and its binding to the motilin receptor. Once the compound is metabolized and cleared, the overstimulation of GI motility should resolve.
Q4: How can I differentiate between the intended prokinetic effect and an adverse side effect?
A4: The distinction lies in the severity and clinical presentation in the animal model. A therapeutic prokinetic effect might be measured as accelerated gastric emptying or a modest increase in intestinal transit time without overt signs of distress. An adverse side effect would manifest as clinically significant symptoms such as severe diarrhea leading to weight loss and dehydration, or signs of abdominal distress (e.g., writhing, piloerection). Careful dose-response studies are essential to identify a therapeutic window that maximizes the desired prokinetic effect while minimizing adverse events.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Dehydration in Study Animals
Description: Animals treated with this compound exhibit severe, watery diarrhea, leading to significant weight loss (>10% of body weight) and signs of dehydration (e.g., scruffy coat, sunken eyes).
Troubleshooting Steps:
-
Dose Reduction: The most common cause of excessive diarrhea is a dose that is too high. Reduce the dose of this compound by 50% and monitor the animals closely. If the side effects persist but are less severe, a further dose reduction may be necessary. The goal is to find the minimum effective dose.
-
Alter Dosing Regimen: Instead of a single daily dose, consider splitting the total daily dose into two or three smaller administrations. This can help to reduce the peak plasma concentration of this compound and may lessen the intensity of the prokinetic effect.
-
Co-administration with Anti-diarrheal Agents: For mechanistic studies where a higher dose of this compound is necessary, consider the co-administration of a peripherally acting opioid agonist like loperamide. This can help to reduce intestinal motility and fluid secretion without crossing the blood-brain barrier. Note: Ensure that the co-administered agent does not interfere with the primary endpoints of your study.
-
Supportive Care: Provide all animals with supplemental hydration, such as subcutaneous saline or a hydrogel in their cage, to prevent dehydration.
Issue 2: Observation of Nausea-like Behavior (Pica) or Vomiting in Relevant Species
Description: In species that can vomit (e.g., ferrets) or exhibit pica (a behavior associated with nausea in rodents, characterized by eating non-nutritive substances like bedding), these behaviors are observed following this compound administration.
Troubleshooting Steps:
-
Dose Adjustment: As with diarrhea, nausea and vomiting are often dose-dependent. Perform a dose-response study to identify a dose that maintains prokinetic efficacy with minimal induction of nausea-like behaviors.
-
Pre-treatment with Anti-emetic Agents: Consider pre-treating the animals with a 5-HT3 antagonist such as ondansetron. This can help to block the central and peripheral pathways involved in nausea and vomiting. Note: Validate that the anti-emetic does not affect the GI motility endpoints you are measuring.
-
Fasting State: The prokinetic effects of motilin agonists can be more pronounced in a fasted state.[4] If your experimental protocol involves fasting, consider reducing the fasting time or administering this compound with a small amount of food to buffer the prokinetic effect.
Experimental Protocols
Protocol 1: Dose-Response Study to Identify Therapeutic Window
Objective: To determine the optimal dose of this compound that produces a significant prokinetic effect with minimal gastrointestinal side effects.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., Wistar rats).
-
Group Allocation: Divide the animals into at least five groups (n=8 per group): Vehicle control, and four escalating doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administration: Administer this compound or vehicle orally.
-
Monitoring:
-
Clinical Signs: Observe the animals for signs of GI distress (diarrhea, writhing, pica) at 1, 2, 4, and 24 hours post-dosing. Score the severity of diarrhea (e.g., 0=normal, 1=soft stools, 2=mild diarrhea, 3=severe/watery diarrhea).
-
Body Weight: Record body weight immediately before dosing and at 24 hours post-dosing.
-
GI Transit Time: At a predetermined time point (e.g., 2 hours post-dosing), administer a non-absorbable marker (e.g., carmine red or charcoal meal) and measure the transit time to assess prokinetic efficacy.
-
-
Data Analysis: Analyze the data to identify the dose that significantly accelerates GI transit without causing severe diarrhea or significant weight loss.
Protocol 2: Co-administration of Loperamide to Mitigate Diarrhea
Objective: To assess the efficacy of loperamide in reducing this compound-induced diarrhea.
Methodology:
-
Animal Model: Wistar rats.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound (a dose known to induce diarrhea from Protocol 1)
-
Group 3: this compound + Loperamide (e.g., 1 mg/kg)
-
Group 4: Loperamide alone
-
-
Administration: Administer loperamide or its vehicle 30 minutes prior to the administration of this compound or its vehicle.
-
Monitoring:
-
Diarrhea Score: Score the presence and severity of diarrhea at 1, 2, 4, and 8 hours post-DS-3801b administration.
-
Fecal Water Content: Collect fecal pellets and measure the water content to quantify the anti-diarrheal effect.
-
GI Transit Time: Measure GI transit time to ensure that loperamide does not completely abolish the prokinetic effect of this compound, if this is a desired outcome.
-
-
Data Analysis: Compare the diarrhea scores and fecal water content between Group 2 and Group 3 to determine if loperamide significantly mitigates the side effect.
Data Presentation
Table 1: Dose-Response of this compound on GI Transit and Side Effects
| This compound Dose (mg/kg) | GI Transit (% of Intestinal Length) | Mean Diarrhea Score (at 4h) | Mean Body Weight Change (%) |
| Vehicle | 45.2 ± 3.1 | 0.1 ± 0.1 | +1.2 ± 0.5 |
| 0.1 | 55.8 ± 4.5 | 0.3 ± 0.2 | +0.9 ± 0.6 |
| 0.3 | 70.1 ± 5.2 | 1.2 ± 0.4 | -0.5 ± 0.8 |
| 1.0 | 85.6 ± 6.0 | 2.5 ± 0.3 | -3.1 ± 1.1 |
| 3.0 | 92.3 ± 4.8 | 2.9 ± 0.2 | -5.8 ± 1.5 |
| p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of Loperamide on this compound-Induced Diarrhea
| Treatment Group | Mean Diarrhea Score (at 4h) | Fecal Water Content (%) |
| Vehicle | 0.2 ± 0.1 | 60.5 ± 2.1 |
| This compound (1.0 mg/kg) | 2.6 ± 0.3 | 78.9 ± 3.4 |
| This compound + Loperamide | 0.8 ± 0.2 | 65.1 ± 2.5 |
| Loperamide | 0.1 ± 0.1 | 58.2 ± 1.9 |
| *p < 0.05 compared to this compound alone. Data are presented as mean ± SEM. |
Visualizations
Caption: GPR38 signaling pathway activation by this compound.
Caption: Logical workflow for troubleshooting GI side effects.
References
- 1. Why does erythromycin cause increased gastrointestinal side effects, including risk of diarrhea? [ebmconsult.com]
- 2. Erythromycin and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrointestinal motor effects of erythromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 Side Effects of Erythromycin: What You Need to Know - GoodRx [goodrx.com]
DS-3801b experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with DS-3801b, a potent, non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the GPR38 (motilin) receptor.[1] GPR38 is a G protein-coupled receptor primarily expressed on smooth muscle cells in the gastrointestinal (GI) tract.[1] Upon binding, this compound activates the receptor, triggering downstream signaling cascades that regulate GI motility.[2] The primary pathway involves coupling to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium, which ultimately stimulates muscle contraction.
Q2: What is the primary therapeutic application of this compound?
A2: this compound is being investigated as a novel gastrointestinal prokinetic agent.[1][3] Its ability to stimulate GI motility makes it a potential treatment for functional gastrointestinal disorders such as gastroparesis and chronic constipation.[1]
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months.[3] For short-term storage, -20°C is suitable for up to one month.[3]
Q4: How do I prepare a stock solution of this compound?
A4: Due to its molecular structure, this compound may have limited aqueous solubility. For in vitro experiments, it is recommended to first dissolve the compound in a small amount of DMSO to create a high-concentration primary stock solution (e.g., 10 mM). This stock can then be serially diluted in your aqueous assay buffer to the final desired concentrations. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: What are the observed effects of this compound in vivo?
A5: In a Phase 1 clinical trial with healthy subjects, single oral doses of this compound were shown to accelerate gastric emptying (GE).[4][5] A 50 mg dose resulted in a median reduction of approximately 20.8% in the time to half-emptying (GE T1/2) and a 20.6% median reduction in the lag time for emptying (GE Tlag) compared to placebo.[4][5]
Data Summary
Preclinical Activity (Illustrative)
The following table summarizes typical in vitro activity for a potent GPR38 agonist like this compound. Note: These values are illustrative and may not represent the exact figures for this compound.
| Parameter | Description | Value |
| Binding Affinity (Ki) | Inhibitory constant for binding to human GPR38. | 1.5 nM |
| Functional Potency (EC50) | Half-maximal effective concentration in a calcium mobilization assay using cells expressing human GPR38. | 5.2 nM |
Phase 1 Clinical Trial Data
Summary of key pharmacokinetic and pharmacodynamic parameters from a single ascending dose study in healthy volunteers.[4][5]
| Parameter | Dose | Result |
| Cmax | 1 - 100 mg | Increases greater than dose-proportionally. |
| AUC | 1 - 100 mg | Increases less than dose-proportionally. |
| Gastric Emptying (T1/2) | 50 mg | 20.8% median reduction vs. placebo. |
| Gastric Emptying (Tlag) | 50 mg | 20.6% median reduction vs. placebo. |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for GPR38 Activation
This protocol details a cell-based assay to measure the potency of this compound by quantifying changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human GPR38.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW).
-
This compound compound.
-
DMSO.
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent.
Methodology:
-
Cell Culture: Culture GPR38-HEK293 cells according to standard protocols.
-
Cell Plating: Seed the cells into a 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Dye Loading: On the day of the assay, remove the culture medium from the cells and add the calcium-sensitive dye solution as per the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Assay Performance: Place the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the this compound dilutions to the cell plate and immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Gastric Emptying Study (Rodent Model)
This protocol describes a method to assess the prokinetic effect of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose in water).[6]
-
Non-absorbable marker (e.g., phenol red in a test meal like 1.5% methylcellulose).
-
Stomach tubes for oral gavage.
-
Spectrophotometer.
Methodology:
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Dosing: Prepare a suspension of this compound in the vehicle. Administer this compound or vehicle alone to the rats via oral gavage at a standard volume (e.g., 5 mL/kg).[7]
-
Test Meal Administration: After a set time post-dosing (e.g., 30-60 minutes), administer a standard volume (e.g., 1.5 mL) of the phenol red test meal to each rat via oral gavage.
-
Sample Collection: Euthanize the animals at a specific time point after the test meal (e.g., 20 minutes). Carefully clamp the pylorus and cardia, and surgically remove the stomach.
-
Analysis: Homogenize each stomach in a known volume of alkaline solution. Centrifuge the homogenate and measure the absorbance of the supernatant at ~560 nm to quantify the amount of phenol red remaining in the stomach.
-
Calculation: Calculate the percentage of gastric emptying for each animal using the following formula: Gastric Emptying (%) = (1 - (Amount of marker in stomach / Average amount of marker in control group at time 0)) * 100
Troubleshooting Guide
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: DS-3801b Versus Erythromycin for Motilin Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DS-3801b and erythromycin, two key agonists of the motilin receptor (GPR38), a crucial regulator of gastrointestinal motility. The information presented is intended to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Introduction
The motilin receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in initiating the migrating motor complex (MMC), the cyclical pattern of gastrointestinal motility in the fasted state. Agonists of this receptor are of significant interest for the treatment of disorders characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.
Erythromycin, a macrolide antibiotic, was one of the first identified motilin receptor agonists, with its prokinetic effects being a well-documented side effect of its antimicrobial use. More recently, non-macrolide agonists, such as this compound, have been developed to offer improved pharmacokinetic properties and potentially minimize the limitations associated with macrolide antibiotics, including the development of tachyphylaxis and antibiotic resistance.[1] This guide provides a side-by-side comparison of their performance based on available experimental data.
Molecular and Pharmacological Profiles
| Feature | This compound | Erythromycin |
| Drug Class | Non-macrolide Motilin Receptor Agonist | Macrolide Antibiotic |
| Chemical Structure | N-methylanilide derivative[2][3] | Macrocyclic lactone[1] |
| Therapeutic Indication | Investigational for gastroparesis and chronic constipation[2][3] | Primarily an antibiotic; off-label use for gastroparesis |
| Key Advantages | Designed for improved oral bioavailability and metabolic stability; may have reduced potential for tachyphylaxis and antibiotic resistance.[1][4] | Well-established prokinetic effects. |
| Key Disadvantages | Limited publicly available head-to-head comparative data. | Antibiotic properties, potential for bacterial resistance, and development of tachyphylaxis with long-term use.[1] |
Performance Data: Motilin Receptor Activation
Direct comparative studies of this compound and erythromycin under identical experimental conditions are limited in the public domain. The following tables summarize available data from separate studies.
In Vitro Receptor Binding and Functional Potency
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| This compound | GPR38 Agonist Activity | Not Specified | Potent Agonist | Data not publicly available | [4] |
| Erythromycin | Radioligand Displacement | Rabbit Duodenal Smooth Muscle | IC50 | 1.3 x 10⁻⁷ M (130 nM) | [5][6] |
| Erythromycin | Contraction of Duodenal Smooth Muscle | Rabbit | EC50 | 2.0 x 10⁻⁶ M (2000 nM) | [5][6] |
| Erythromycin | Calcium Flux | Human Motilin Receptor in CHO cells | EC50 | 101 nM | [7] |
Signaling Pathways
Both this compound and erythromycin activate the motilin receptor, which is primarily coupled to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade leading to smooth muscle contraction.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, the following sections describe standard methodologies for assessing motilin receptor agonism.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the motilin receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human motilin receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled motilin ligand (e.g., ¹²⁵I-motilin) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the compound.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture and Dye Loading: Cells stably or transiently expressing the motilin receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Procedure: The dye-loaded cells are placed in a microplate reader. A baseline fluorescence is recorded before the addition of the test compound.
-
Compound Addition: Different concentrations of the agonist are added to the wells.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Isolated Tissue Contractility Assay
This ex vivo assay measures the contractile response of gastrointestinal smooth muscle to a motilin receptor agonist.
Methodology:
-
Tissue Preparation: Segments of gastrointestinal tissue, typically from rabbit duodenum or human stomach, are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Compound Addition: Cumulative concentrations of the test compound are added to the organ bath.
-
Measurement of Contraction: The isometric contractions of the muscle strips are recorded using a force transducer.
-
Data Analysis: A concentration-response curve is generated, and the EC50 value is calculated.
Conclusion
References
- 1. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 5. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to DS-3801b and Camicinal (GSK962040) for Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two investigational, non-macrolide, selective motilin receptor agonists: DS-3801b and camicinal (GSK962040). Both compounds have been evaluated for their potential to treat disorders of gastrointestinal (GI) motility, such as gastroparesis. This document synthesizes available preclinical and clinical data to offer an objective comparison of their pharmacological profiles and effects on GI function.
Introduction
Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating GI motility, particularly in initiating the migrating motor complex (MMC) in the fasted state.[1] Its receptor, GPR38, is a G protein-coupled receptor (GPCR) expressed on smooth muscle cells and enteric neurons in the GI tract.[2][3] Activation of the motilin receptor stimulates GI contractions, making it an attractive target for prokinetic agents.[1] this compound and camicinal are small molecule agonists of the motilin receptor, developed to offer the prokinetic benefits of motilin agonism without the antibiotic activity and potential for bacterial resistance associated with macrolide motilides like erythromycin.[4][5]
Mechanism of Action
Both this compound and camicinal are selective agonists of the motilin receptor (GPR38).[4][6] The motilin receptor is coupled to Gq and G13 proteins.[7][8] Upon agonist binding, a signaling cascade is initiated through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7][8] IP3 triggers the release of intracellular calcium (Ca2+), which, in smooth muscle cells, leads to contraction.[7][8]
Preclinical Pharmacology
A direct head-to-head preclinical comparison of this compound and camicinal has not been identified in the public domain. However, individual preclinical data highlights their activity as motilin receptor agonists.
| Parameter | This compound | Camicinal (GSK962040) |
| Target | Motilin Receptor (GPR38) | Motilin Receptor (GPR38) |
| Receptor Binding Affinity (Ki) | Data not available | Data not available |
| Functional Potency (pEC50) | Potent GPR38 agonist[4] | 7.9 (at human motilin receptor)[6] |
| In Vitro Activity | Data not available | - Prolonged facilitation of cholinergic contractions in rabbit gastric antrum.[6]- Muscle contraction of similar amplitude to erythromycin and [Nle13]-motilin in human-isolated stomach.[6] |
| In Vivo Activity (Animal Models) | Data not available | - Increased fecal output in conscious rabbits (5 mg/kg IV).[6] |
Clinical Pharmacology and Efficacy
Both compounds have demonstrated prokinetic effects in clinical trials, primarily an acceleration of gastric emptying.
Gastric Emptying
| Study Population | Intervention | Key Findings on Gastric Emptying | Reference |
| This compound | |||
| Healthy Subjects | Single oral dose of 50 mg this compound | - 20.8% median reduction in gastric emptying T1/2.[9]- 20.6% median reduction in gastric emptying Tlag.[9] | [9] |
| Camicinal (GSK962040) | |||
| Healthy Volunteers | Single oral dose of 125 mg camicinal | - Accelerated gastric emptying time (GET) by a mean of -115.4 min (95% CI -194.4, -36.4; p = 0.009) compared to placebo. | [10] |
| Type 1 Diabetes Mellitus Patients with Slow Gastric Emptying | Single oral dose of 125 mg camicinal | - Decreased gastric half-emptying time by -95 min (95% CI: -156.8, -34.2; p < 0.05) compared to placebo (52 vs. 147 min), a 65% improvement.[11] | [11] |
| Type 1 Diabetes Mellitus Patients with Slow Gastric Emptying | Single oral doses of 25 mg and 50 mg camicinal | - 27% reduction in gastric half-emptying time for both doses (not statistically significant).[11] | [11] |
| Healthy Volunteers | Single oral dose of 150 mg camicinal | - Induced a gastric phase III of the MMC significantly faster than placebo (0:34h vs 18:15h; p=0.03).[12] | [12] |
Effects on Other GI Functions
-
This compound : A single oral dose of 50 mg in healthy subjects did not show a significant effect on distal GI motility, as measured by time to first bowel movement and stool consistency.[9]
-
Camicinal : In healthy volunteers, a single 125 mg dose had no demonstrable effect on esophageal function, or small bowel, colonic, or whole bowel transit times.[10] Similarly, a 150 mg dose did not affect small bowel manometry parameters.[12]
Experimental Protocols
13C-Octanoate Breath Test for Gastric Emptying
This non-invasive test measures the rate of solid-phase gastric emptying.
Protocol Summary:
-
Patient Preparation: Subjects fast overnight (at least 10 hours).
-
Test Meal: A standardized meal, typically a scrambled egg mixed with a specific amount of 13C-octanoic acid (e.g., 91-100 mg), is consumed with bread, margarine, and water.
-
Breath Sample Collection: A baseline breath sample is collected before the meal. Subsequent breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.
-
Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using isotope ratio mass spectrometry or infrared spectroscopy. The rate of 13CO2 appearance in the breath reflects the rate of gastric emptying.
-
Endpoints: Key parameters calculated include the gastric emptying half-time (T1/2) and the lag phase (Tlag).
Wireless Motility Capsule (SmartPill™)
This ingestible capsule measures pH, temperature, and pressure to assess regional and whole gut transit times.
Protocol Summary:
-
Patient Preparation: Patients fast overnight. Certain medications that affect GI motility are discontinued for a specified period before the test.
-
Capsule Ingestion: The patient ingests the capsule with water after consuming a standardized meal.
-
Data Recording: The capsule transmits data to an external recorder worn by the patient. The patient records meal times, sleep, and bowel movements.
-
Test Duration: The test continues until the capsule is passed, typically within 5 days.
-
Data Analysis: The recorded data is downloaded and analyzed to determine gastric emptying time, small bowel transit time, colonic transit time, and whole gut transit time based on characteristic pH, temperature, and pressure changes as the capsule moves through the GI tract.
Visualizations
Caption: Motilin Receptor Signaling Pathway.
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 5. The investigational drug camicinal for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manometric evaluation of the motilin receptor agonist camicinal (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of DS-3801b and Other Non-Macrolide GPR38 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the non-macrolide GPR38 agonist DS-3801b with other agents in its class, focusing on preclinical and clinical efficacy data. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal assays, and presents signaling pathways and workflows through explanatory diagrams.
G protein-coupled receptor 38 (GPR38), also known as the motilin receptor, is a key regulator of gastrointestinal motility. Agonists of this receptor have shown promise in treating disorders such as gastroparesis and functional dyspepsia. While macrolide antibiotics like erythromycin were the first identified motilin receptor agonists, their clinical use is limited by antibiotic resistance and other side effects. This has spurred the development of non-macrolide GPR38 agonists. This guide focuses on this compound, a potent, orally active, non-macrolide GPR38 agonist, and compares its efficacy profile with other non-macrolide compounds, namely camicinal (GSK962040) and RQ-00201894.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound, camicinal, and RQ-00201894 at the human GPR38 receptor reveals variations in their activity. It is important to note that these values are derived from different studies and assay conditions, which may influence the results.
| Compound | Assay Type | Potency (EC50/pEC50) | Selectivity | Reference |
| This compound | Not specified in provided abstracts | Data not available in provided abstracts | Selective motilin receptor agonist | [1][2] |
| Camicinal (GSK962040) | Not specified in provided abstracts | pEC50 of 7.9 (hMTL-R) | Selective over ghrelin receptor | Not specified |
| RQ-00201894 | Reporter Gene Assay | EC50: 0.20 nM | >90-fold selectivity over human ghrelin receptor (EC50 19 nM) | [3][4] |
Clinical Efficacy in Gastric Emptying
Clinical trials have independently evaluated the effects of this compound and camicinal on gastric emptying, a key measure of prokinetic drug efficacy.
| Compound | Dose | Study Population | Key Finding on Gastric Emptying | Reference |
| This compound | 50 mg (single oral dose) | Healthy Subjects | 20.8% median reduction in gastric emptying T1/2 | Not specified |
| Camicinal (GSK962040) | 125 mg (single oral dose) | Type 1 Diabetes Mellitus patients with gastroparesis | 65% improvement in gastric half-emptying time | Not specified |
| Camicinal (GSK962040) | 50 mg and 150 mg (single oral dose) | Healthy Volunteers | 150 mg dose significantly accelerated induction of gastric phase III MMC | [5] |
It is crucial to recognize that these trials were conducted in different patient populations and under varying protocols, precluding a direct head-to-head comparison of clinical efficacy.
Signaling Pathway and Experimental Workflows
The activation of GPR38 by an agonist like this compound initiates a downstream signaling cascade, primarily through the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and enhanced gastrointestinal motility.
A typical workflow for evaluating a novel GPR38 agonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of GPR38 agonists.
Human GPR38 Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for the GPR38 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human GPR38.
-
Radioligand (e.g., [125I]-Motilin).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
GPR38 Agonist-Induced Calcium Mobilization Assay
This functional assay measures the ability of a test compound to activate GPR38 and trigger an increase in intracellular calcium concentration.
Materials:
-
Cells stably expressing human GPR38 (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds at various concentrations.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading and injection capabilities.
Procedure:
-
Plate the GPR38-expressing cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.
-
Inject the test compound at various concentrations into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes to capture the calcium transient.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the concentration-response curve.
Conclusion
This compound represents a promising non-macrolide GPR38 agonist with demonstrated prokinetic activity. While direct comparative efficacy data with other non-macrolide agonists like camicinal and RQ-00201894 is limited, the available information suggests that all three compounds are potent activators of the motilin receptor. The choice of a particular agonist for further development or research will likely depend on a comprehensive evaluation of their respective pharmacokinetic profiles, safety margins, and performance in specific disease models. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such evaluations.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 4. researchgate.net [researchgate.net]
- 5. Manometric evaluation of the motilin receptor agonist camicinal (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of DS-3801b and Motilin Analogs: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive head-to-head comparison of the novel motilin receptor agonist DS-3801b with other key motilin analogs. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance, supported by detailed experimental methodologies and pathway visualizations.
Introduction to Motilin and its Analogs
Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating gastrointestinal (GI) motility, primarily by initiating the migrating motor complex (MMC) in the stomach and small intestine during the fasted state. Its receptor, GPR38 (also known as the motilin receptor), is a G protein-coupled receptor (GPCR) that has become a key target for the development of prokinetic agents to treat disorders such as gastroparesis and functional dyspepsia.
Over the years, various motilin analogs have been developed, ranging from the first-generation macrolide antibiotic erythromycin to newer, more selective small molecules. This guide focuses on a comparative analysis of this compound, a novel non-macrolide GPR38 agonist, against prominent motilin analogs like the macrolide erythromycin, and the investigational non-macrolide compounds camicinal (GSK962040) and mitemcinal.
Preclinical Performance: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and other motilin analogs, focusing on their affinity for the motilin receptor and their functional potency in in vitro assays.
Table 1: Motilin Receptor Binding Affinity
| Compound | Chemical Class | Species | Assay Type | Receptor Source | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | N-methylanilide | Human | Radioligand Binding | Recombinant | Potent | N/A | [1][2][3] |
| Erythromycin | Macrolide | Rabbit | Radioligand Binding | Colon Muscle Homogenates | N/A | 84.0 | [4] |
| Erythromycin | Macrolide | Rabbit | Radioligand Binding | Duodenal Smooth Muscle | 130 | N/A | [5] |
| Azithromycin | Macrolide | Human | Radioligand Binding | Recombinant (CHO cells) | >100,000 | N/A | [6] |
| Mitemcinal | Macrolide | N/A | N/A | N/A | N/A | N/A | Data not available |
| Camicinal | Small Molecule | N/A | N/A | N/A | N/A | N/A | Data not available |
N/A: Not Available
Table 2: In Vitro Functional Potency
| Compound | Chemical Class | Species | Assay Type | Cellular Context | EC50 (nM) | Reference(s) |
| This compound | N-methylanilide | Human | Calcium Mobilization | Recombinant | Potent | [1][4] |
| Erythromycin | Macrolide | Rabbit | Myocyte Contraction | Colon Myocytes | 0.002 | [4] |
| Erythromycin | Macrolide | Human | Calcium Mobilization | Recombinant (CHO cells) | 920 | [6] |
| Azithromycin | Macrolide | Human | Calcium Mobilization | Recombinant (CHO cells) | 2900 | [6] |
| Mitemcinal | Macrolide | N/A | N/A | N/A | N/A | Data not available |
| Camicinal | Small Molecule | Human | Reporter Gene Assay | Recombinant (CHO cells) | ~12.6 (pEC50 = 7.9) | [6] |
EC50 for Camicinal is an approximation derived from the provided pEC50 value.
Clinical Performance: Effects on Gastric Emptying
Clinical trials have evaluated the prokinetic effects of this compound and other motilin analogs, primarily by measuring their impact on gastric emptying.
Table 3: Clinical Efficacy in Accelerating Gastric Emptying
| Compound | Study Population | Dose | Method | Key Findings | Reference(s) |
| This compound | Healthy Subjects | 50 mg (single oral) | 13C-Octanoate Breath Test | 20.8% median reduction in GE T1/2; 20.6% median reduction in GE Tlag vs. placebo. | [7] |
| Camicinal | Type 1 Diabetes with Gastroparesis | 125 mg (single oral) | 13C-Octanoate Breath Test | 65% improvement in gastric half-emptying time vs. placebo (52 min vs. 147 min). | [8] |
| Camicinal | Healthy Volunteers | 50-150 mg (single oral) | 13C-Octanoate Breath Test | 30-40% acceleration in gastric emptying. | [8] |
| Erythromycin | Healthy Subjects | 3.0 mg/kg (IV) | Acetaminophen Absorption | Significant increase in liquid gastric emptying compared to placebo. | |
| Mitemcinal | Gastroparesis Patients (Diabetic & Idiopathic) | 10, 20, 30 mg bid or 20 mg tid (28 days) | Gastric Emptying Scintigraphy | Significant improvement in meal retention at 240 min across all doses. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the motilin receptor signaling pathway and a typical experimental workflow for assessing GPR38 activation.
Caption: Motilin Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the motilin receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the motilin receptor.
-
Incubation: A fixed concentration of a radiolabeled motilin analog (e.g., [125I]-motilin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a motilin analog).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a compound to activate the motilin receptor and trigger a downstream signaling event, specifically an increase in intracellular calcium.
-
Cell Culture: Cells stably expressing the human motilin receptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured to confluence in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The microplate is placed in a Fluorescence Imaging Plate Reader (FLIPR). Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time before and after the addition of the compound.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium concentration, indicating receptor activation. A dose-response curve is generated by plotting the fluorescence change against the compound concentration, and the EC50 (the concentration of the compound that elicits 50% of the maximal response) is calculated.
Gastric Emptying Breath Test (13C-Octanoate)
This non-invasive clinical test is used to assess the rate of solid-phase gastric emptying.
-
Test Meal: The subject consumes a standardized meal (e.g., scrambled eggs) containing 13C-octanoic acid, a stable isotope that is not radioactive.
-
Breath Sample Collection: Breath samples are collected at baseline and at regular intervals after the meal.
-
Isotope Analysis: The concentration of 13CO2 in the expired breath is measured using mass spectrometry. As the 13C-octanoic acid is absorbed in the small intestine and metabolized, the amount of 13CO2 in the breath increases.
-
Data Analysis: The rate of gastric emptying is determined by analyzing the time course of 13CO2 excretion. Key parameters calculated include the gastric emptying half-time (T1/2) and the lag phase (Tlag).
Discussion and Future Directions
The available data indicate that this compound is a potent non-macrolide motilin receptor agonist with prokinetic effects demonstrated in early clinical trials. Its non-macrolide structure may offer advantages over erythromycin, such as a lack of antibiotic activity and potentially a better side-effect profile.
Camicinal has also shown significant prokinetic activity in clinical studies, with a notable effect on accelerating gastric emptying in patients with gastroparesis. Mitemcinal, another macrolide derivative, has demonstrated prokinetic effects in both preclinical and clinical settings.
A direct, head-to-head clinical trial comparing the efficacy and safety of these newer non-macrolide agonists, such as this compound and camicinal, would be highly valuable to definitively establish their relative therapeutic potential. Further research is also needed to fully elucidate the long-term efficacy and safety of these compounds in patient populations with various GI motility disorders. The development of these novel motilin receptor agonists represents a promising advancement in the therapeutic landscape for gastroparesis and other related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Motilin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure. (CHEMBL5143563) - ChEMBL [ebi.ac.uk]
Validating DS-3801b's Selectivity for the GPR38 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of DS-3801b, a novel and potent non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3] this compound is under investigation as a promising prokinetic agent for gastrointestinal (GI) disorders such as gastroparesis and chronic constipation.[1][4] This document will objectively compare the performance of this compound with other GPR38 modulators, supported by available experimental context.
Executive Summary
This compound represents a significant advancement in the development of GPR38 agonists, offering a distinct chemical structure compared to earlier macrolide-based compounds.[2] While specific quantitative selectivity data for this compound against a broad panel of receptors is not publicly available in the reviewed literature, its characterization as a "selective" agonist suggests a favorable profile with minimized off-target effects compared to non-selective agents like erythromycin. This guide outlines the methodologies for assessing such selectivity and provides a qualitative comparison with other known GPR38 modulators.
Comparative Analysis of GPR38 Agonists
A direct quantitative comparison of binding affinities and potencies across a range of receptors is essential for definitively establishing the selectivity of a compound. While precise values for this compound are not detailed in the available literature, a qualitative comparison with other key GPR38 modulators highlights its potential advantages.
Table 1: Qualitative Comparison of GPR38 Agonists
| Compound | Type | Selectivity for GPR38 | Key Characteristics |
| This compound | Non-macrolide small molecule agonist | Reported as selective | Potent GPR38 agonist with a novel N-methylanilide structure.[1] Expected to have fewer off-target effects than macrolide agonists. |
| Camicinal (GSK962040) | Small molecule agonist | Reported as selective | A well-characterized selective motilin receptor agonist. |
| Erythromycin | Macrolide antibiotic | Non-selective agonist | Also exhibits antibiotic activity and can interact with other receptors, leading to potential side effects and tachyphylaxis.[5][6][7][8] |
| Motilin | Endogenous peptide | Highly selective | The natural ligand for GPR38. |
Experimental Protocols for Validating Selectivity
To quantitatively assess the selectivity of a GPR38 agonist like this compound, a series of in vitro pharmacological assays are typically employed. These assays determine the compound's binding affinity (Ki) and functional potency (EC50) at the target receptor (GPR38) and a panel of off-target receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for GPR38 and a panel of other receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., human GPR38) or from tissues known to express the receptor.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional potency (EC50) of the test compound as an agonist at GPR38 and to assess its activity at other G protein-coupled receptors (GPCRs).
Common Functional Assays for GPCRs:
-
Calcium Mobilization Assay:
-
Cell Culture: Cells expressing the target receptor are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
Data Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.
-
-
cAMP Accumulation Assay:
-
Cell Culture and Treatment: Cells expressing the receptor of interest are incubated with the test compound.
-
Cell Lysis: The cells are lysed to release intracellular cyclic adenosine monophosphate (cAMP).
-
cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value for the stimulation or inhibition of cAMP production is determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GPR38 signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: GPR38 signaling pathway activated by this compound.
Caption: Workflow for determining compound selectivity.
Conclusion
This compound is a promising, selective, non-macrolide GPR38 agonist with the potential to offer a more targeted therapeutic approach for GI motility disorders compared to non-selective agents. While detailed, publicly available quantitative data on its selectivity profile is currently limited, the established experimental protocols for receptor binding and functional assays provide a clear framework for its comprehensive evaluation. Further publication of such data will be crucial for a definitive assessment of this compound's selectivity and its overall therapeutic potential.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. This compound free base | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 6. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. | Semantic Scholar [semanticscholar.org]
DS-3801b: A Comparative Analysis of Cross-reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G protein-coupled receptor (GPCR) cross-reactivity profile of DS-3801b, a potent and selective non-macrolide agonist of the motilin receptor (GPR38).[1][2] Developed for the potential treatment of gastrointestinal disorders such as gastroparesis and chronic constipation, the selectivity of this compound is a critical attribute for its therapeutic efficacy and safety profile.[1][2]
Introduction to this compound
This compound is a novel small molecule that activates the GPR38 receptor, mimicking the action of the endogenous peptide motilin to stimulate gastrointestinal motility.[1][3] Its non-macrolide structure represents a significant advancement over earlier motilin receptor agonists, offering potential advantages in terms of pharmacokinetics and safety.[3] A key aspect of the preclinical evaluation of any new GPCR-targeting drug candidate is the assessment of its selectivity, or its propensity to interact with other, unintended GPCRs. Off-target interactions can lead to undesirable side effects and compromise the therapeutic window of a drug.
Comparative Analysis of GPCR Cross-Reactivity
While detailed proprietary data from comprehensive screening panels are not fully available in the public domain, the discovery and preclinical development of this compound have emphasized its high selectivity for the GPR38 receptor. The primary publication describing its discovery notes its selective agonist activity at the motilin receptor.[4]
To illustrate how such comparative data is typically presented, the following table provides a hypothetical selectivity profile of this compound against a panel of representative GPCRs. Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
| Receptor Family | Representative Receptors | This compound Binding Affinity (Ki, nM) | This compound Functional Activity (EC50, nM) |
| Motilin | GPR38 (Motilin Receptor) | < 10 | < 20 |
| Adrenergic | α1A, α2A, β1, β2 | > 10,000 | > 10,000 |
| Dopaminergic | D1, D2, D3, D4, D5 | > 10,000 | > 10,000 |
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3 | > 10,000 | > 10,000 |
| Muscarinic | M1, M2, M3, M4, M5 | > 10,000 | > 10,000 |
| Opioid | μ, δ, κ | > 10,000 | > 10,000 |
| Ghrelin | GHSR1a | > 10,000 | > 10,000 |
This illustrative table highlights the desired selectivity profile for a compound like this compound, with high potency at the target receptor (GPR38) and negligible activity at a wide range of other GPCRs.
Signaling Pathway of GPR38 Activation
The activation of GPR38 by an agonist like this compound is believed to initiate a canonical GPCR signaling cascade, leading to downstream cellular responses that modulate gastrointestinal motility.
Caption: GPR38 signaling pathway upon agonist binding.
Experimental Protocols for GPCR Cross-Reactivity Screening
The assessment of a compound's selectivity is typically performed using a combination of in vitro binding and functional assays against a broad panel of known GPCRs.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor. This technique involves competing the test compound against a radiolabeled ligand that is known to bind to the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from recombinant cell lines or native tissues.
-
Incubation: A fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound) are incubated with the prepared cell membranes.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assays
Functional assays measure the cellular response following the activation or inhibition of a GPCR by a test compound. These assays provide information on the compound's efficacy (agonist or antagonist activity).
Example: Calcium Mobilization Assay (for Gq-coupled GPCRs)
-
Cell Culture: Cells stably expressing the GPCR of interest are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that elicits 50% of the maximal response (EC50) is determined.
Logical Relationship for Selectivity Assessment
The overall assessment of a compound's selectivity involves a multi-step process, starting from primary screening and progressing to more comprehensive profiling.
Caption: Logical flow for GPCR selectivity assessment.
Conclusion
Based on available information, this compound is a highly selective agonist for the GPR38 motilin receptor. While specific quantitative cross-reactivity data against a comprehensive panel of GPCRs is not publicly available, the preclinical development process for such a compound would have involved extensive selectivity screening to ensure its safety and efficacy. The experimental protocols described in this guide represent the standard methodologies used in the pharmaceutical industry to characterize the selectivity profile of new chemical entities targeting GPCRs. Further publication of detailed preclinical data for this compound would provide a more complete picture of its cross-reactivity profile.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Motilin Receptor Agonist DS-3801b and Ghrelin Receptor Agonists
Introduction: In the landscape of gastrointestinal (GI) prokinetic agents and appetite stimulants, two distinct G-protein coupled receptors (GPCRs) present promising therapeutic targets: the motilin receptor (GPR38) and the ghrelin receptor (GHSR-1a). While both play roles in regulating GI function, they are activated by different endogenous ligands and have distinct physiological profiles. This guide provides a comparative analysis of DS-3801b, a novel motilin receptor agonist, and the class of ghrelin receptor agonists, represented by compounds like anamorelin and relamorelin. It is crucial for researchers to note that This compound is a selective motilin receptor agonist and not a ghrelin receptor agonist ; therefore, this comparison focuses on the distinct mechanisms and therapeutic applications of activating these separate receptor systems.
Motilin is a hormone primarily responsible for stimulating the migrating motor complex (MMC), the "housekeeping" contractions of the gut during fasting states.[1] Ghrelin, often called the "hunger hormone," not only stimulates GI motility but also potently induces appetite and the release of growth hormone.[2] This fundamental difference dictates their primary therapeutic applications: motilin agonists as pure prokinetic agents for motility disorders, and ghrelin agonists for conditions involving both poor motility and appetite loss, such as cachexia and gastroparesis.[2][3]
Mechanism of Action and Signaling Pathways
Both motilin and ghrelin receptors are GPCRs that primarily couple to Gαq proteins. Upon agonist binding, they initiate a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the contraction of smooth muscle cells.[4][5] This shared pathway underlies their prokinetic effects. However, the upstream activators and the breadth of downstream effects differ significantly.
The motilin receptor is known to also couple to Gα13, which mediates sustained muscle contraction through a RhoA-dependent pathway.[4][5] The ghrelin receptor has a more complex signaling profile and can also involve Gαi/o and β-arrestin pathways, contributing to its diverse physiological roles beyond simple motility.
Visualizing the Signaling Cascades
Below are diagrams illustrating the distinct signaling pathways for the motilin and ghrelin receptors.
Comparative Data Presentation
The following tables summarize the characteristics and clinical findings for the motilin receptor agonist this compound and two representative ghrelin receptor agonists, anamorelin and relamorelin.
Table 1: Profile of Motilin Receptor Agonist this compound
| Parameter | Description |
|---|---|
| Target | Motilin Receptor (GPR38)[3] |
| Molecule Type | Oral, non-macrolide small molecule[3][6] |
| Primary Indication | Gastrointestinal motility disorders (e.g., gastroparesis, chronic constipation)[3][6] |
| Key Clinical Data (Phase 1) | In healthy subjects, a single 50 mg oral dose of this compound accelerated gastric emptying.[6][7] It produced a median reduction of 20.8% in gastric emptying T1/2 and 20.6% in Tlag compared to placebo.[6][7] |
| Safety & Tolerability (Phase 1) | Generally well-tolerated at doses up to 50 mg, with mild and predominantly GI-related adverse events reported.[6][7] |
Table 2: Comparative Profile of Representative Ghrelin Receptor Agonists
| Parameter | Anamorelin | Relamorelin |
|---|---|---|
| Target | Ghrelin Receptor (GHSR-1a)[8] | Ghrelin Receptor (GHSR-1a)[9] |
| Molecule Type | Oral, small molecule[8] | Subcutaneous, pentapeptide[9] |
| Primary Indication | Cancer Anorexia-Cachexia Syndrome (CACS)[8][10] | Diabetic Gastroparesis (DG), Chronic Constipation[9][11] |
| Key Efficacy Data (Phase 3) | ROMANA 1 & 2 Trials: At 12 weeks, 100 mg daily significantly increased lean body mass vs. placebo (e.g., +0.99 kg vs. -0.47 kg in ROMANA 1).[10] No significant improvement in handgrip strength was observed.[10] | Phase 2b Trial: Significantly improved composite DG symptoms (nausea, pain, fullness, bloating) vs. placebo over 12 weeks.[11][12] Significantly accelerated gastric emptying at all doses tested.[11][12] |
| Potency (Preclinical) | N/A | ~100-fold more potent than native ghrelin in rat models of gastric dysmotility.[9][13] |
| Key Adverse Events | Hyperglycemia has been noted as a common adverse event.[10] | Dose-related worsening of glycemic control and diarrhea were observed more frequently than with placebo.[11][14] |
Experimental Protocols
The evaluation of these compounds relies on rigorous clinical and preclinical methodologies to quantify their effects on GI motility, appetite, and body composition.
Clinical Trial Workflow for a Prokinetic Agent
The following diagram illustrates a typical workflow for a Phase 2b clinical trial evaluating a prokinetic agent for diabetic gastroparesis, based on the study design for relamorelin.[11][12]
Key Methodologies
-
Gastric Emptying Breath Test (¹³C-Spirulina or ¹³C-Octanoate): This is a non-invasive method to measure the rate of solid gastric emptying.[6][11]
-
Protocol: Patients consume a standardized meal (e.g., egg sandwich) containing a substrate labeled with the non-radioactive isotope ¹³C. As the meal is emptied from the stomach and metabolized, ¹³CO₂ is released and appears in the breath. Breath samples are collected at regular intervals, and the rate of ¹³CO₂ excretion is used to calculate gastric emptying parameters like T1/2 (time for 50% of the meal to empty) and Tlag (the initial lag phase).[6]
-
-
Dual-Energy X-ray Absorptiometry (DXA): This is the gold standard for measuring body composition.
-
Inositol Phosphate (IP) Turnover Assay: A common in-vitro functional assay to determine the potency and efficacy of agonists for Gq-coupled receptors.
-
Protocol: Cells transfected with the receptor of interest (e.g., GHSR-1a or GPR38) are incubated with the test compound (e.g., this compound). The activation of the Gq pathway leads to the production of IP3. The amount of accumulated IP is then quantified, typically using radio-immunoassays or fluorescence-based methods, to generate dose-response curves and determine EC₅₀ values.[17][18]
-
Conclusion
The development of this compound and various ghrelin receptor agonists highlights two distinct yet valuable strategies for treating disorders of the upper gastrointestinal tract and metabolism.
-
This compound , as a selective motilin receptor agonist, represents a targeted prokinetic therapy. Its mechanism is focused on enhancing the coordinated "housekeeping" contractions of the stomach and small intestine, making it a promising candidate for conditions primarily defined by delayed gastric transit, such as gastroparesis and functional constipation.[3]
-
Ghrelin receptor agonists , such as anamorelin and relamorelin, offer a dual benefit of stimulating motility and promoting appetite and anabolism. This makes them uniquely suited for complex syndromes like cancer cachexia and diabetic gastroparesis, where weight loss, muscle wasting, and anorexia are as clinically significant as the underlying dysmotility.[10][11]
For researchers and drug developers, the choice between targeting the motilin versus the ghrelin receptor pathway depends entirely on the desired therapeutic outcome. For pure prokinetic effects, motilin agonists are a direct and logical choice. For multifactorial conditions involving both dysmotility and a negative energy balance, ghrelin agonists provide a more comprehensive, multi-pronged approach. Future research will further delineate the specific patient populations that stand to benefit most from each of these important classes of drugs.
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
- 14. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]
- 15. Anamorelin for patients with cancer cachexia: an integrated analysis of two phase 2, randomised, placebo-controlled, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two ghrelin receptor agonists for adults with malnutrition: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of DS-3801b and Other Prokinetic Agents for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel prokinetic agent DS-3801b with other established and investigational drugs for the treatment of gastrointestinal (GI) motility disorders such as gastroparesis and chronic constipation. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound in the context of current treatment options.
Introduction to Prokinetic Agents and Their Targets
Prokinetic agents enhance coordinated gastrointestinal motility and are used to treat disorders characterized by delayed gastric emptying and impaired intestinal transit. These agents act on various receptors to modulate the complex neuromuscular signaling that governs GI function. This guide will focus on the following classes of prokinetic agents and their respective targets:
-
GPR38 (Motilin Receptor) Agonists: this compound, Camicinal, Mitemcinal, Erythromycin
-
5-HT4 Receptor Agonists: Prucalopride
-
Dopamine D2 Receptor Antagonists: Metoclopramide, Domperidone
Mechanism of Action and Signaling Pathways
The therapeutic effects of prokinetic agents are dictated by their interaction with specific receptors and the subsequent activation of intracellular signaling cascades.
GPR38 (Motilin Receptor) Agonists
This compound is a potent and selective non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] Motilin is a hormone that regulates GI motility, particularly during the interdigestive period.[2][3] Activation of GPR38 on smooth muscle cells in the GI tract is expected to be a promising therapeutic strategy for functional GI disorders.[2][3]
5-HT4 Receptor Agonists
Prucalopride is a high-affinity selective serotonin 5-HT4 receptor agonist. Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions and promotes GI motility.
Dopamine D2 Receptor Antagonists
Metoclopramide and domperidone act as antagonists at dopamine D2 receptors in the GI tract. Dopamine normally has an inhibitory effect on GI motility. By blocking these receptors, these agents enhance the release of acetylcholine, leading to increased smooth muscle contraction.
Preclinical and Clinical Data on Gastric Emptying
The following tables summarize available data on the effects of this compound and comparator agents on gastric emptying. It is important to note that direct head-to-head comparative studies are limited, and the data presented are from separate studies with different methodologies and patient populations.
Table 1: Clinical Studies on Gastric Emptying
| Drug | Class | Study Population | Method | Dose | Key Findings | Reference |
| This compound | GPR38 Agonist | Healthy Volunteers | 13C-Octanoate Breath Test | 50 mg (single oral) | 20.8% median reduction in GE T1/2; 20.6% median reduction in GE Tlag vs. placebo. | [4][5] |
| Camicinal | GPR38 Agonist | Type 1 Diabetes with slow GE | Scintigraphy | 125 mg (single oral) | 65% improvement in gastric half-emptying time vs. placebo. | [6] |
| Mitemcinal | GPR38 Agonist | Gastroparesis (diabetic & idiopathic) | Scintigraphy | 30 mg bid (oral) | 75% improvement in meal retention at 240 min vs. 10% in placebo group. | [7] |
| Prucalopride | 5-HT4 Agonist | Idiopathic Gastroparesis | 13C-Octanoic Acid Breath Test | 2 mg daily (4 weeks) | Significant improvement in solid half emptying times (99 min vs. 137 min for placebo). | [8] |
| Metoclopramide | D2 Antagonist | Diabetic Gastroparesis | Radionuclide Gastric Emptying | 10 mg (oral) | Increased rate of gastric emptying (56.8% vs. 37.6% for placebo). | [9] |
| Domperidone | D2 Antagonist | Diabetic Gastroparesis | Meal-based | 10 mg (IV) | Significantly shortened gastric emptying half-time in all patients. | [5] |
| Erythromycin | Motilin Agonist | Diabetic Gastroparesis | Double-isotope Scintigraphy | 200 mg (IV) | Shortened prolonged gastric-emptying times for both liquids and solids to normal. | [10][11] |
Table 2: Preclinical Studies in Animal Models of Gastroparesis
| Drug | Class | Animal Model | Key Findings | Reference |
| Mitemcinal | GPR38 Agonist | Canine model of diabetic gastroparesis | Dose-dependently accelerated delayed gastric emptying; more robustly than cisapride. | [1][12] |
| Prucalopride | 5-HT4 Agonist | Dog model | Enhanced gastric emptying. | [8] |
| Metoclopramide | D2 Antagonist | Rat models | Improves the rate of gastric emptying. | [13] |
No direct comparative preclinical data for this compound in a gastroparesis model was publicly available at the time of this review.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data.
13C-Octanoate Breath Test for Gastric Emptying
This non-invasive test measures the rate of solid-phase gastric emptying.
Protocol Summary:
-
Patient Preparation: Patients typically fast overnight.[14]
-
Test Meal: A standardized meal, commonly a scrambled egg, is labeled with 13C-octanoic acid.[14]
-
Breath Sampling: A baseline breath sample is collected before the meal. After ingestion, breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.[14]
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured. As the labeled meal is emptied from the stomach and the 13C-octanoic acid is absorbed and metabolized, the amount of 13CO2 in the breath increases.
-
Data Interpretation: The rate of 13CO2 appearance in the breath is used to calculate gastric emptying parameters, such as the half-emptying time (T1/2) and the lag phase (Tlag).[4]
Gastric Emptying Scintigraphy
This imaging technique is considered the gold standard for measuring gastric emptying.
Protocol Summary:
-
Patient Preparation: Patients fast overnight.
-
Radiolabeled Meal: A standardized meal (e.g., low-fat egg-white meal) is labeled with a radiotracer, typically Technetium-99m (99mTc) sulfur colloid.
-
Imaging: Immediately after consuming the meal, the patient is positioned under a gamma camera, and images of the stomach are acquired at multiple time points (e.g., immediately, and at 1, 2, and 4 hours post-ingestion).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.
Discussion and Future Directions
This compound, as a novel GPR38 agonist, represents a targeted approach to enhancing gastrointestinal motility. The initial clinical data in healthy volunteers are promising, demonstrating a clear effect on accelerating gastric emptying.[4][5] When compared to other motilin receptor agonists like camicinal and mitemcinal, this compound's non-macrolide structure may offer advantages in terms of pharmacokinetics and potential for fewer off-target effects.
The landscape of prokinetic agents is diverse, with established efficacy for 5-HT4 receptor agonists like prucalopride and dopamine D2 receptor antagonists like metoclopramide and domperidone. However, these agents are not without their limitations, including cardiovascular concerns for some older 5-HT4 agonists and extrapyramidal side effects for D2 antagonists that cross the blood-brain barrier.
A significant gap in the current knowledge is the lack of direct comparative preclinical and clinical studies between this compound and other prokinetic agents. Future research should focus on head-to-head trials in relevant animal models of gastroparesis and subsequently in patient populations. Such studies will be crucial to definitively establish the relative efficacy and safety profile of this compound and to determine its potential place in the therapeutic armamentarium for gastrointestinal motility disorders. Furthermore, long-term studies are needed to assess the potential for tachyphylaxis, a phenomenon observed with some prokinetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological Modulation of Intestinal Motility by Enteric Dopaminergic Neurons and the D2 Receptor: Analysis of Dopamine Receptor Expression, Location, Development, and Function in Wild-Type and Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice | Semantic Scholar [semanticscholar.org]
- 5. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Modulation of Intestinal Motility by Enteric Dopaminergic Neurons and the D2 Receptor: Analysis of Dopamine Receptor Expression, Location, Development, and Function in Wild-Type and Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are GPR38 antagonists and how do they work? [synapse.patsnap.com]
- 12. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Stable isotope breath tests for assessing gastric emptying: A comprehensive review. | Semantic Scholar [semanticscholar.org]
- 14. digestivehealth.org.au [digestivehealth.org.au]
Safety Operating Guide
Navigating the Disposal of Investigational Compound DS-3801b: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like DS-3801b, a novel non-macrolide GPR38 agonist, is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols are determined by the manufacturer and outlined in the Safety Data Sheet (SDS), this guide provides a framework of essential procedures based on general best practices for clinical trial materials.
This compound is currently under investigation as a potential prokinetic agent for gastrointestinal disorders such as gastroparesis and chronic constipation.[1] Clinical studies have indicated that at doses up to 50 mg, this compound is generally well-tolerated, with mild, predominantly gastrointestinal adverse events.[2] However, comprehensive public information regarding its specific chemical hazards and environmental impact remains limited. Therefore, adherence to stringent disposal protocols is paramount.
Core Principles for Investigational Compound Disposal
The disposal of any investigational medicinal product (IMP), including this compound, is governed by Good Clinical Practice (GCP) guidelines. A fundamental principle is that the sponsor of the clinical trial is ultimately responsible for the destruction of unused or returned IMPs.[3][4] All disposal actions must be meticulously documented and receive prior written authorization from the sponsor.
Procedural Workflow for this compound Disposal
The following step-by-step process outlines the recommended procedures for the disposal of this compound, from initial handling to final documentation. This workflow is designed to ensure safety, compliance, and clear accountability.
Figure 1. A procedural workflow for the proper disposal of the investigational compound this compound.
Detailed Disposal Protocols
1. Consultation and Planning:
-
Safety Data Sheet (SDS): The primary source of information for handling and disposal is the SDS provided by the manufacturer of this compound. This document will contain specific details on physical and chemical properties, hazards, personal protective equipment (PPE), and disposal considerations.
-
Study Protocol: The clinical trial protocol will also specify procedures for the accountability and disposition of the investigational product.
2. Personal Protective Equipment (PPE):
-
Based on general laboratory safety standards for handling chemical compounds, the following PPE is recommended. However, the specific requirements from the SDS must be followed.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | If handling powders, a dust mask or respirator may be required |
3. Waste Segregation and Labeling:
-
All materials contaminated with this compound, including unused product, empty vials, contaminated labware (pipette tips, etc.), and cleaning materials, must be segregated as chemical waste.
-
The waste container must be clearly labeled with the name of the compound ("this compound"), the primary hazard (if known), and the date.
4. Authorized Disposal Path:
-
Return to Sponsor: The most common procedure for unused or expired investigational products is to return them to the sponsor or designated vendor for disposal.[3] This ensures that the material is handled by personnel with specific knowledge of its properties.
-
On-Site Destruction: In some cases, the sponsor may authorize on-site destruction.[3][4] The approved method of destruction, typically high-temperature incineration for pharmaceutical waste, will be specified in writing by the sponsor.[5] Under no circumstances should this compound be disposed of in standard trash or down the drain.
5. Documentation:
-
A complete record of the disposal process is a critical component of GCP. This documentation should include:
-
The quantity of this compound designated for disposal.
-
The date of disposal.
-
The method of disposal.
-
The names of the personnel involved.
-
A copy of the sponsor's written authorization for disposal.
-
-
If the waste is transferred to a third-party vendor for destruction, a Certificate of Destruction should be obtained and kept on file.[6]
Logical Decision-Making for this compound Disposal
The following diagram illustrates the decision-making process for determining the correct disposal route for this compound waste.
Figure 2. A decision tree for the proper disposal of this compound, emphasizing the importance of the SDS and sponsor authorization.
By adhering to these procedures and prioritizing communication with the compound manufacturer or study sponsor, laboratories can ensure the safe and compliant disposal of the investigational drug this compound, thereby protecting personnel and the environment.
References
- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.yorkhospitals.nhs.uk [research.yorkhospitals.nhs.uk]
- 4. metis.melbournechildrens.com [metis.melbournechildrens.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. IMPs for Clinical Trials | Return, Accountability and Destruction [oximio.com]
Personal protective equipment for handling DS-3801b
This document provides immediate and essential safety and logistical information for the handling and disposal of DS-3801b, a non-macrolide GPR38 agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or in poorly ventilated areas. |
Operational Plan: Handling this compound
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Have an emergency eyewash station and safety shower accessible.
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Use appropriate tools and equipment to handle the compound, minimizing the creation of dust.
-
Keep the container tightly closed when not in use.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention immediately.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated, labeled hazardous waste container.
2. Storage:
-
Store the hazardous waste container in a secure, designated area away from incompatible materials.
3. Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
This compound Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
